2-Chloro-6-methoxynicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZQUBXMXEKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538921 | |
| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95652-80-5 | |
| Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2-Chloro-6-methoxynicotinaldehyde
An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-6-methoxynicotinaldehyde
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific biological interactions.[1][2] Among these, 2-Chloro-6-methoxynicotinaldehyde has emerged as a highly valuable and versatile intermediate.[3] Its trifunctional nature—possessing a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom—provides a rich platform for chemical diversification.[4]
The chlorine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a key handle for introducing molecular complexity.[4] Simultaneously, the aldehyde at the 3-position is a gateway for constructing larger heterocyclic systems through condensation, reductive amination, and other classical transformations.[3] This guide provides an in-depth examination of the synthesis, properties, and core reactivity of 2-Chloro-6-methoxynicotinaldehyde, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective use in synthesis. The key characteristics of 2-Chloro-6-methoxynicotinaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 95652-80-5 | [5][6] |
| Molecular Formula | C₇H₆ClNO₂ | [5] |
| Molecular Weight | 171.58 g/mol | [5][6] |
| Synonym | 2-Chloro-6-methoxypyridine-3-carbaldehyde | [5] |
| Purity | Typically ≥96-98% | [5][6] |
| Storage | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [5] |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.17 (s, 1H, -CHO), 8.07 (d, J=8.04Hz, 1H), 7.03 (d, J=8.04Hz, 1H), 3.79 (s, 3H, -OCH₃) | [7] |
| Mass Spectrum (ES+) | m/z 172 [M+H]⁺ | [7] |
Note: Spectroscopic data can vary slightly based on solvent and instrument calibration. The provided data is representative.
Core Synthesis Strategies
The efficient synthesis of 2-Chloro-6-methoxynicotinaldehyde is critical for its application. Two primary, reliable methods have been established in the field: Directed ortho-Metalation (DoM) and Vilsmeier-Haack formylation.
Method 1: Directed ortho-Metalation (DoM) of 2-Chloro-6-methoxypyridine
This is a highly regioselective and widely employed method that leverages the directing effect of the methoxy group to achieve formylation specifically at the C3 position. The methoxy group coordinates with the strong base (tert-butyllithium), facilitating proton abstraction from the adjacent ortho position.
-
Starting Material: 2-Chloro-6-methoxypyridine is the logical precursor. The methoxy group is a powerful ortho-directing group for lithiation, while the chloro group deactivates the ring toward random electrophilic attack but is stable to the reaction conditions.[8]
-
Reagents:
-
tert-Butyllithium (tBuLi): A very strong, non-nucleophilic base is required to deprotonate the electron-deficient pyridine ring. n-Butyllithium can sometimes be used, but tBuLi is often more effective for less activated substrates.
-
N,N-Dimethylformamide (DMF): This serves as the formylating agent. The lithium-carbon bond of the metalated intermediate attacks the electrophilic carbonyl carbon of DMF.
-
-
Conditions:
-
Anhydrous Atmosphere (Argon/Nitrogen): Organolithium reagents like tBuLi are extremely reactive with water and oxygen. Strict anhydrous conditions are mandatory to prevent quenching of the reagent and ensure high yields.
-
Low Temperature (-78 °C): This temperature is critical for several reasons: 1) It prevents side reactions, such as the decomposition of the organolithium reagent. 2) It ensures the kinetic stability of the metalated pyridine intermediate, preventing potential rearrangement or decomposition. 3) It controls the reactivity of the subsequent addition to DMF, minimizing over-reaction.
-
-
Vessel Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.
-
Reagent Charging: Under a positive pressure of inert gas, dissolve 2-Chloro-6-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add tert-Butyllithium (tBuLi, ~1.05 eq, typically as a solution in pentane or hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.[7]
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF, ~1.1 eq) dropwise, again maintaining the temperature at -78 °C.
-
Reaction Progression: Continue stirring at -78 °C for an additional 2 hours.[7] The reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and pour it into water. The aqueous phase can be neutralized or made slightly basic with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times.[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product is typically purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to yield the final product as a white solid.[7]
Method 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[9] While less common for this specific isomer, it remains a viable and powerful alternative. The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Substrate Activation: The methoxy group on the 2-chloro-6-methoxypyridine ring acts as an electron-donating group, which sufficiently activates the ring for electrophilic substitution by the Vilsmeier reagent.[9]
-
Regioselectivity: Formylation is expected to occur at the C3 position. The methoxy group directs ortho and para. The ortho C5 position is sterically hindered by the C6-methoxy group, and the C3 position is electronically favored for electrophilic attack on a pyridine ring.
-
Vilsmeier Reagent: The combination of POCl₃ and DMF forms the electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[10]
-
Critical Parameters: The success of this reaction is highly dependent on the quality of reagents (anhydrous), the stoichiometry of the Vilsmeier reagent, and careful temperature control to prevent side reactions.[9][10]
Caption: Key synthetic routes to 2-Chloro-6-methoxynicotinaldehyde.
Reactivity and Applications in Pharmaceutical Synthesis
The synthetic utility of 2-Chloro-6-methoxynicotinaldehyde stems from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build complex molecular architectures, a cornerstone of modern drug discovery.[3]
Transformations at the C2-Chloro Position
The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl, heteroaryl, or alkyl groups. This is one of the most powerful methods for creating biaryl structures prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to substituted aminopyridines.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions) or as part of a final pharmacophore.
-
Cyanation: The introduction of a nitrile group (e.g., using Zn(CN)₂) provides a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form other heterocycles.
Reactions of the C3-Aldehyde Group
The aldehyde is a classic electrophile, participating in numerous transformations:
-
Reductive Amination: A two-step or one-pot reaction with an amine followed by a reducing agent (e.g., NaBH(OAc)₃) is a primary method for synthesizing substituted aminomethylpyridines.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for chain extension and the introduction of diverse substituents.
-
Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds are fundamental for building larger, more complex ring systems, including quinazolines and other privileged scaffolds.[3]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (nicotinic acid derivative) or reduced to the primary alcohol, providing further avenues for functionalization.
Caption: Reactivity map of 2-Chloro-6-methoxynicotinaldehyde.
Conclusion
2-Chloro-6-methoxynicotinaldehyde is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists multiple, orthogonally reactive sites for molecular elaboration. Its reliable and well-understood synthetic routes, combined with its versatile reactivity profile, make it an indispensable tool in the synthesis of complex heterocyclic compounds for pharmaceutical research. A comprehensive grasp of its synthesis, properties, and reaction pathways empowers researchers to accelerate the discovery of novel therapeutic agents.
References
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Organic Syntheses . Organic Syntheses Procedure. Available at: [Link]
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PubChem . 2,5-Dichloro-6-methoxynicotinaldehyde. Available at: [Link]
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SciSpace . Article - Infrared and Raman Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Available at: [Link]
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Beilstein Journals . An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
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PubMed Central (PMC) . An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
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Der Pharma Chemica . Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]
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ResearchGate . The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide.... Available at: [Link]
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Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-6-methoxynicotinaldehyde
This guide provides a comprehensive analysis of the spectral data for 2-Chloro-6-methoxynicotinaldehyde (Molecular Formula: C₇H₆ClNO₂, Molecular Weight: 171.58 g/mol [1]), a key heterocyclic building block in medicinal chemistry and materials science. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate and confirm the molecular structure, offering researchers and drug development professionals a detailed blueprint for its characterization.
NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-6-methoxynicotinaldehyde, both ¹H and ¹³C NMR are employed to create a complete atomic map.
Expertise in Practice: Causality Behind Experimental Choices
The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve optimal signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals and their coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-6-methoxynicotinaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a direct count of chemically distinct protons and their neighboring relationships.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Provisional Assignment |
| ~10.3 | Singlet (s) | 1H | - | H-7 (Aldehyde) |
| ~8.2 | Doublet (d) | 1H | ~8.0 | H-4 (Aromatic) |
| ~7.0 | Doublet (d) | 1H | ~8.0 | H-5 (Aromatic) |
| ~4.0 | Singlet (s) | 3H | - | H-8 (Methoxy) |
Interpretation:
-
Aldehyde Proton (H-7): The highly deshielded singlet at ~10.3 ppm is characteristic of an aldehyde proton, shifted downfield by the strong electron-withdrawing effect of the carbonyl group.
-
Aromatic Protons (H-4, H-5): The pyridine ring exhibits two doublets in the aromatic region. The proton at the C4 position (~8.2 ppm) is adjacent to the electron-withdrawing aldehyde group, resulting in a significant downfield shift. The proton at C5 (~7.0 ppm) is ortho-coupled to H-4, evidenced by the identical coupling constant of ~8.0 Hz, a typical value for ortho-coupling in pyridine rings.
-
Methoxy Protons (H-8): The sharp singlet integrating to three protons at ~4.0 ppm is the classic signature of a methoxy group.[2]
Caption: Proposed primary fragmentation pathway for 2-Chloro-6-methoxynicotinaldehyde in EI-MS.
Integrated Workflow and Conclusion
The structural elucidation of 2-Chloro-6-methoxynicotinaldehyde is a logical, self-validating process where each analytical technique provides a piece of the puzzle.
Caption: Integrated workflow for structural confirmation.
References
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MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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YouTube. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
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ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF. [Link]
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ResearchGate. (a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... | Download Scientific Diagram. [Link]
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ResearchGate. a) ¹³C cross‐polarization (CP) MAS NMR spectra of 2,6‐H2ndc with.... [Link]
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Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxynicotinaldehyde: Core Starting Materials and Strategic Execution
Introduction: The Strategic Importance of 2-Chloro-6-methoxynicotinaldehyde
2-Chloro-6-methoxynicotinaldehyde is a highly valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique trifunctionalized pyridine core, featuring a nucleophilic substitution-susceptible chlorine atom, an electron-donating methoxy group, and a versatile aldehyde handle, makes it a coveted intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of the primary synthetic strategies for preparing this key intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes. We will explore three principal pathways, each originating from a distinct and commercially accessible starting material, providing researchers and drug development professionals with a comprehensive understanding of the available synthetic options.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of 2-Chloro-6-methoxynicotinaldehyde can be approached from several distinct starting points. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the tolerance of other functional groups in the target molecule. This guide will focus on three robust and field-proven starting materials:
-
2,6-Dichloronicotinic Acid: A classic multi-step approach involving functional group manipulation.
-
2,6-Dichloronicotinaldehyde: A more direct route employing a late-stage selective methoxylation.
-
2-Chloro-6-methoxypyridine: A strategy centered on the direct formylation of a pre-functionalized pyridine ring.
The following sections will provide a detailed examination of each of these synthetic pathways, including the underlying chemical principles, step-by-step protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: The Multi-Step Approach from 2,6-Dichloronicotinic Acid
This is a well-established and reliable, albeit longer, synthetic sequence that leverages the differential reactivity of the functional groups on the starting material. The overall strategy involves protection of the carboxylic acid, selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, and a final reduction to the desired aldehyde.
Causality Behind Experimental Choices
The choice of 2,6-dichloronicotinic acid as a starting material is often based on its commercial availability and the predictable reactivity of the pyridine ring.[1] The electron-withdrawing nature of both the carboxylic acid and the nitrogen atom in the pyridine ring activates the chlorine atoms at the 2- and 6-positions towards nucleophilic attack. However, direct methoxylation of the dichloronicotinic acid is often complicated by side reactions and solubility issues. Therefore, a protection-substitution-reduction sequence is typically employed.
Experimental Workflow and Mechanism
The synthetic pathway from 2,6-dichloronicotinic acid can be visualized as a three-step process:
Sources
reactivity and stability of 2-Chloro-6-methoxynicotinaldehyde
An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-methoxynicotinaldehyde
Introduction
2-Chloro-6-methoxynicotinaldehyde is a trifunctional heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring an aldehyde, a methoxy group, and a reactive chlorine atom on a pyridine ring, offers multiple avenues for chemical modification.[1][2] This adaptability makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic structures with potential therapeutic applications.[2][3] This guide provides a comprehensive analysis of the , offering insights for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Chloro-6-methoxynicotinaldehyde is presented below.
| Property | Value |
| CAS Number | 95652-80-5[4] |
| Molecular Formula | C₇H₆ClNO₂[4] |
| Molecular Weight | 171.58 g/mol [4] |
| Appearance | White to yellow solid[5] |
| Melting Point | 78-81°C[5] |
| Boiling Point | 90°C at 3 Torr[5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[4][5] |
Reactivity Profile
The reactivity of 2-Chloro-6-methoxynicotinaldehyde is governed by its three key functional groups: the aldehyde, the chloro substituent, and the methoxy group, all attached to the pyridine core.
The Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions. It serves as a convenient handle for extending the molecular framework through the formation of new carbon-carbon and carbon-nitrogen bonds. This group is instrumental in cyclization reactions to form various heterocyclic systems.[2] However, the aldehyde group is also susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid as an impurity if not handled properly during synthesis and storage.[6]
The Chloro Group
The chlorine atom at the 2-position of the pyridine ring is a key reactive site, primarily acting as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions.[1] This susceptibility to displacement allows for the introduction of a diverse range of substituents. Well-established palladium-catalyzed reactions are commonly employed to modify this position, including:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.[1]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1]
-
Cyanation: For the introduction of a cyano group.[1]
The reactivity of this chloro group provides a gateway to a vast array of substituted pyridine derivatives.[1]
The Methoxy Group
The methoxy group at the 6-position is an electron-donating group, which influences the electronic properties of the pyridine ring. This has implications for the regioselectivity of electrophilic substitution reactions, although the reactivity of the other functional groups often dominates.
Synthesis of 2-Chloro-6-methoxynicotinaldehyde
A common and effective method for the synthesis of 2-Chloro-6-methoxynicotinaldehyde involves the ortho-formylation of 2-chloro-6-methoxypyridine.[5]
Caption: Synthetic workflow for 2-Chloro-6-methoxynicotinaldehyde.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[5]
-
Reaction Setup: Dissolve 2-Chloro-6-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool the solution to -78°C.[5]
-
Lithiation: Slowly add tert-butyl lithium (tBuLi) dropwise, maintaining the temperature at -78°C. Stir the reaction mixture for 1 hour.[5]
-
Formylation: Slowly add N,N-dimethylformamide (DMF) at -78°C and continue stirring for 2 hours.[5]
-
Workup: Quench the reaction with acetic acid and pour the mixture into ice-cold water.[5] Alkalize the aqueous phase with a saturated sodium bicarbonate (NaHCO₃) solution.[5]
-
Extraction: Extract the aqueous layer with ethyl acetate.[5] Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by silica gel column chromatography to yield 2-Chloro-6-methoxynicotinaldehyde as a white solid.[5]
Key Synthetic Transformations
The versatility of 2-Chloro-6-methoxynicotinaldehyde as a synthetic intermediate is demonstrated by its participation in various cross-coupling reactions.[1]
Caption: Key cross-coupling reactions of 2-Chloro-6-methoxynicotinaldehyde.
Stability and Degradation
While specific degradation studies are not extensively documented in the literature, the chemical structure of 2-Chloro-6-methoxynicotinaldehyde suggests potential stability concerns.
-
Oxidative Degradation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, which can occur upon exposure to air or oxidizing agents.[6] This is a common degradation pathway for aldehydes and a potential source of impurities.
-
Hydrolytic Stability: The stability of the chloro and methoxy groups towards hydrolysis under various pH conditions would be a key consideration for its use in aqueous media or under acidic or basic conditions.
-
Thermal Stability: The melting point of 78-81°C suggests it is a stable solid at room temperature.[5] However, stability at elevated temperatures, especially for prolonged periods, should be evaluated.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of 2-Chloro-6-methoxynicotinaldehyde and ensure laboratory safety.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[4][5]
-
Handling: Use in a well-ventilated area.[8] Wear appropriate personal protective equipment, including gloves and eye protection.[8] Avoid breathing dust and wash hands thoroughly after handling.[8][9] Keep away from food, drink, and animal feedingstuffs.[7]
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-Chloro-6-methoxynicotinaldehyde.
| Technique | Expected Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.17 (s, 1H), 8.07 (d, J=8.04Hz, 1H), 7.03 (d, J=8.04Hz, 1H), 3.79 (s, 3H)[5] |
| Mass Spectrum (ES+) | m/z 172 [M+H]⁺[5] |
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as CDCl₃.[10]
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[10]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.[10] Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[10]
Conclusion
2-Chloro-6-methoxynicotinaldehyde is a valuable and reactive intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of diverse and complex molecules. A thorough understanding of its reactivity, stability, and handling requirements is essential for its effective utilization in research and development. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for scientists working with this versatile compound.
References
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- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
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An In-Depth Technical Guide to 2-Chloro-6-methoxynicotinaldehyde: A Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of 2-Chloro-6-methoxynicotinaldehyde in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. 2-Chloro-6-methoxynicotinaldehyde, a trifunctional pyridine derivative, has emerged as a cornerstone scaffold for the construction of complex molecular architectures. Its intrinsic reactivity, characterized by a strategically positioned chloro substituent, a nucleophilic aldehyde, and an electron-donating methoxy group, offers a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Chloro-6-methoxynicotinaldehyde, offering researchers, scientists, and drug development professionals a comprehensive technical resource to harness its full synthetic potential.
The unique arrangement of functional groups on the pyridine ring imparts a distinct reactivity profile. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of substituents. The aldehyde at the 3-position is a gateway for chain extension, cyclization, and the formation of various heterocyclic systems. The methoxy group at the 6-position, an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and providing a site for potential modification. This trifecta of functionality makes 2-Chloro-6-methoxynicotinaldehyde an invaluable intermediate in the synthesis of novel bioactive molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis. The key data for 2-Chloro-6-methoxynicotinaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 95652-80-5 | |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to off-white solid | Generic |
| Purity | ≥96% | |
| Storage | 4°C, stored under nitrogen |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methoxy protons. The aromatic protons will exhibit characteristic coupling patterns depending on their relative positions. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The methoxy protons will also be a singlet, typically in the range of δ 3.5-4.5 ppm.
-
¹³C NMR: The carbon spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 180-200 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with their chemical shifts influenced by the attached substituents. The methoxy carbon will resonate in the upfield region (typically δ 50-60 ppm).[1][2]
Synthesis of 2-Chloro-6-methoxynicotinaldehyde: Key Methodologies
The efficient synthesis of 2-Chloro-6-methoxynicotinaldehyde is crucial for its accessibility as a building block. Two primary synthetic strategies are commonly employed: the Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine and the lithiation of 2-chloro-6-methoxypyridine followed by formylation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In this approach, 2-chloro-6-methoxypyridine is treated with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating methoxy group at the 6-position activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C-3 position.
Detailed Experimental Protocol (Vilsmeier-Haack Formylation):
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[4]
-
Formylation Reaction: Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[4]
-
Work-up and Purification: Cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Chloro-6-methoxynicotinaldehyde.[1]
Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the decomposition of the moisture-sensitive Vilsmeier reagent. The low temperature during reagent formation and the initial stage of the reaction helps to control the exothermicity and prevent side reactions. The basic work-up is necessary to neutralize the acidic reaction mixture and hydrolyze the intermediate iminium salt to the desired aldehyde.
Caption: Vilsmeier-Haack synthesis workflow.
Lithiation Followed by Formylation
An alternative and often highly regioselective method involves the directed ortho-metalation (DoM) of 2-chloro-6-methoxypyridine.[5] The methoxy group can direct the lithiation to the adjacent C-5 position. However, the interplay of the chloro and methoxy groups can also influence the regioselectivity. Subsequent quenching of the resulting lithiated species with an electrophilic formylating agent, such as DMF, yields the desired aldehyde.
Detailed Experimental Protocol (Lithiation and Formylation):
-
Lithiation: To a solution of 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture at this temperature for 1-2 hours.
-
Formylation: To the resulting solution of the lithiated pyridine, add anhydrous DMF (1.5 equivalents) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-Chloro-6-methoxynicotinaldehyde.[6]
Causality Behind Experimental Choices: The use of a strong organolithium base at low temperatures is essential to achieve efficient deprotonation while minimizing side reactions, such as nucleophilic attack on the pyridine ring. Anhydrous conditions are paramount to prevent quenching of the highly reactive organolithium intermediate. DMF serves as an effective and readily available electrophilic source of the formyl group.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 2-Chloro-6-methoxynicotinaldehyde stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule into more complex structures, making it a valuable precursor for a variety of bioactive compounds, including kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 2-position of the pyridine ring is amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the 2-position of the pyridine ring and various aryl or vinyl boronic acids or esters.[7][8] This reaction is widely used to construct biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
-
Reaction Setup: In a reaction vessel, combine 2-Chloro-6-methoxynicotinaldehyde (1.0 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired coupled product.
Caption: Suzuki-Miyaura coupling workflow.
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 2-position of the pyridine and a terminal alkyne, yielding 2-alkynylpyridine derivatives.[9][10][11] These products are valuable intermediates for the synthesis of various heterocyclic compounds and are found in numerous biologically active molecules.
Detailed Experimental Protocol (Sonogashira Coupling):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Chloro-6-methoxynicotinaldehyde (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equivalents), a copper(I) co-catalyst like CuI (0.02 equivalents), and a suitable solvent (e.g., THF or DMF).[12]
-
Reagent Addition: Add the terminal alkyne (1.2 equivalents) followed by an amine base such as triethylamine (3.0 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 40-60°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution to remove copper salts, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Reactions of the Aldehyde Group
The aldehyde functionality of 2-Chloro-6-methoxynicotinaldehyde is a versatile handle for a variety of transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Condensation Reactions: Condensation with active methylene compounds to form α,β-unsaturated systems.
-
Cyclization Reactions: The aldehyde can participate in intramolecular or intermolecular cyclization reactions to form a wide range of heterocyclic scaffolds.
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The 2-substituted-6-methoxypyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[13]
While specific examples detailing the direct use of 2-Chloro-6-methoxynicotinaldehyde in the synthesis of named, commercially available drugs are not prevalent in the public domain literature, its structural motifs are found in patented compounds and clinical candidates. For instance, the related 2-chloro-6-methoxypurine moiety has been incorporated into potential Bcr-Abl kinase inhibitors.[14] The strategic use of 2-Chloro-6-methoxynicotinaldehyde allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs.
Caption: Role in drug discovery workflow.
Conclusion: A Versatile Tool for Chemical Innovation
2-Chloro-6-methoxynicotinaldehyde stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its trifunctional nature provides a robust and versatile platform for the construction of a diverse array of complex molecules. The reliable and well-established protocols for its synthesis, coupled with the predictable reactivity of its functional groups, make it an indispensable tool for researchers in both academic and industrial settings. As the quest for novel therapeutics and advanced materials continues, the strategic application of 2-Chloro-6-methoxynicotinaldehyde is poised to play an increasingly significant role in driving chemical innovation.
References
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). ResearchGate. [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
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1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. (n.d.). SciSpace. [Link]
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Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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The Sonogashira Coupling. (n.d.). [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
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Sonogashira Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
- Symmetric or semi-symmetric compounds useful as immunomodulators. (n.d.).
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]
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Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (n.d.). ResearchGate. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
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Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). National Institutes of Health. [Link]
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Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.). ResearchGate. [Link]
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The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Chloro-6-methoxynicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxynicotinaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Delving into its discovery and historical context, this document details the evolution of its synthesis, presenting both established and modern methodologies with in-depth, step-by-step protocols. The guide further explores the compound's critical role in medicinal chemistry, particularly in the synthesis of kinase inhibitors, supported by mechanistic insights and visual diagrams. Through a blend of technical accuracy and practical expertise, this whitepaper aims to serve as an authoritative resource for the scientific community engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceutical and agrochemical research, prized for its ability to engage in a variety of biological interactions. The strategic placement of functional groups on the pyridine ring can profoundly influence a molecule's physicochemical properties and pharmacological activity. 2-Chloro-6-methoxynicotinaldehyde (IUPAC Name: 2-Chloro-6-methoxypyridine-3-carboxaldehyde) has emerged as a particularly valuable intermediate due to its trifunctional nature. The presence of a reactive aldehyde group, a methoxy substituent, and a strategically positioned chlorine atom provides a versatile platform for the construction of complex molecular architectures.[1] The chloro and methoxy groups, in particular, are known to have beneficial effects on intermolecular interactions within protein binding pockets, making this scaffold highly attractive for drug discovery.[2]
This guide will illuminate the history, synthesis, and applications of this pivotal compound, offering a blend of historical perspective and practical, actionable laboratory protocols.
A Historical Perspective on Pyridine Aldehyde Synthesis
The journey to efficiently synthesize specifically substituted pyridine aldehydes like 2-Chloro-6-methoxynicotinaldehyde is built upon a rich history of synthetic organic chemistry. Early methods for the preparation of pyridine aldehydes were often harsh and lacked regioselectivity. Processes such as the ozonolysis of stilbazole and the oxidation of methylpyridines were among the first reported but were often impractical for large-scale synthesis due to low yields and the need for elaborate setups.[3][4]
A significant breakthrough in pyridine synthesis was the Hantzsch pyridine synthesis, discovered in 1881 by Arthur Rudolf Hantzsch.[5][6] This multi-component reaction provided a versatile method for constructing the pyridine ring itself, opening the door to a wide array of substituted pyridines.[5] While not a direct route to pre-functionalized aldehydes, the principles of building the pyridine core laid the groundwork for more sophisticated approaches.
The development of modern organometallic chemistry in the 20th century revolutionized the functionalization of aromatic and heteroaromatic rings. The ability to perform directed ortho-lithiation, in particular, provided a powerful tool for the regioselective introduction of functional groups onto the pyridine ring, paving the way for the efficient synthesis of compounds like 2-Chloro-6-methoxynicotinaldehyde.
Synthetic Methodologies for 2-Chloro-6-methoxynicotinaldehyde
The synthesis of 2-Chloro-6-methoxynicotinaldehyde primarily relies on the functionalization of the readily available precursor, 2-chloro-6-methoxypyridine. Two principal strategies have emerged as the most effective: directed ortho-lithiation followed by formylation, and the Vilsmeier-Haack reaction.
Directed ortho-Lithiation: A Regioselective Approach
Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings, where a directing group guides the deprotonation to an adjacent position. In the case of 2-chloro-6-methoxypyridine, the methoxy group and the pyridine nitrogen atom cooperatively direct lithiation to the C3 position.
A seminal study by Fort and colleagues provided crucial mechanistic insights into the lithiation of 2-chloro- and 2-methoxypyridine.[7] Their work, utilizing deuterated probes, revealed that the availability of both the H-3 and H-6 protons is critical for achieving complete C-3 lithiation. This suggests a complex mechanism potentially involving a 3,6-dilithio pyridine intermediate.[7]
Based on these mechanistic underpinnings, a robust protocol for the synthesis of 2-Chloro-6-methoxynicotinaldehyde can be devised.
Diagram of Workflow:
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A Technical Guide to 2-Chloro-6-methoxynicotinaldehyde for Advanced Research and Development
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, characterization, and strategic application of 2-Chloro-6-methoxynicotinaldehyde (CAS No. 95652-80-5). This versatile trifunctional building block, featuring a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom on a pyridine scaffold, is a valuable intermediate in the synthesis of complex heterocyclic compounds with significant therapeutic potential.
Commercial Availability and Procurement
2-Chloro-6-methoxynicotinaldehyde is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for scale-up studies. When selecting a supplier, it is crucial to consider not only the cost but also the purity, available analytical data, and the supplier's ability to provide larger quantities for future needs.
Table 1: Prominent Commercial Suppliers of 2-Chloro-6-methoxynicotinaldehyde
| Supplier | Purity | Available Quantities | Additional Services |
| Synthonix, Inc. | ≥98%[1] | Grams to multi-grams | Custom synthesis |
| ChemScene | ≥96%[2] | Milligrams to grams | Custom synthesis, process optimization[2] |
| BLD Pharm | - | Inquire | Analytical data (NMR, HPLC, LC-MS) available[3] |
| Oakwood Chemical | - | Inquire | - |
| Ambeed | 98% | Milligrams to grams | - |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the identity and purity of the compound, ensuring the reliability and reproducibility of their experimental results.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic profile of 2-Chloro-6-methoxynicotinaldehyde is fundamental for its effective use in synthesis and for the unambiguous characterization of its downstream products.
Table 2: Physicochemical Properties of 2-Chloro-6-methoxynicotinaldehyde
| Property | Value | Source |
| CAS Number | 95652-80-5 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Spectroscopic Data (Predicted)
While experimental spectra should always be acquired for each batch, the following predicted data, based on established spectroscopic principles for structurally similar compounds, serves as a useful reference for preliminary identification.[5]
Table 3: Predicted Spectroscopic Data for 2-Chloro-6-methoxynicotinaldehyde
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, -CHO), 8.2 (d, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 189 (-CHO), 164 (C-O), 152 (C-Cl), 140 (Ar-C), 112 (Ar-C), 110 (Ar-C), 55 (-OCH₃) |
| IR (KBr) | ν (cm⁻¹): ~1700 (C=O, aldehyde), ~1580, ~1460 (C=C, aromatic), ~1250 (C-O, ether), ~780 (C-Cl) |
| Mass Spectrometry (EI) | m/z: 171 (M⁺), 173 (M+2, characteristic of chlorine isotope) |
Rationale for Predicted Data: The predicted ¹H NMR chemical shifts are based on the expected deshielding effect of the aldehyde and the pyridine ring, with the aldehyde proton appearing far downfield. The aromatic protons will exhibit a doublet-doublet splitting pattern. In the ¹³C NMR, the carbonyl carbon of the aldehyde is characteristically found at a high chemical shift. The IR spectrum is dominated by the strong carbonyl stretch of the aldehyde. The mass spectrum will show a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a hallmark of a monochlorinated compound.
Synthesis and Purification
While commercially available, understanding the synthesis of 2-Chloro-6-methoxynicotinaldehyde provides valuable insights into potential impurities and informs purification strategies. A common synthetic approach is the Vilsmeier-Haack formylation of an appropriately substituted pyridine precursor.
Illustrative Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol is a general representation and may require optimization.
dot
Caption: Synthetic workflow for 2-Chloro-6-methoxynicotinaldehyde via Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-Dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with vigorous stirring. The mixture is then allowed to warm to room temperature and stirred for approximately 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]
-
Formylation: The precursor, 2-chloro-6-methoxypyridine, dissolved in an anhydrous solvent such as dichloromethane (DCM), is added dropwise to the freshly prepared Vilsmeier reagent. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The product is extracted into an organic solvent like DCM. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.[6]
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. The methoxy group at the 6-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. The formylation is expected to occur at the position para to the methoxy group and meta to the chloro group, which is the 3-position. Anhydrous conditions are critical as the Vilsmeier reagent is moisture-sensitive.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for assessing the purity of 2-Chloro-6-methoxynicotinaldehyde and for monitoring reaction progress.
Table 4: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Self-Validating System: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. For a self-validating system, a reference standard of known purity should be run alongside the sample to confirm the retention time and response. Spiking the sample with the reference standard should result in a single, sharp peak, confirming the identity of the main component.
Strategic Applications in Drug Discovery
The trifunctional nature of 2-Chloro-6-methoxynicotinaldehyde makes it a highly valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[7] The aldehyde group serves as a handle for forming various heterocyclic rings, while the chloro group is amenable to substitution via cross-coupling reactions.
Key Synthetic Transformations
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Sources
Methodological & Application
The Strategic Utility of 2-Chloro-6-methoxynicotinaldehyde in Medicinal Chemistry: A Guide to Application and Synthesis
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, owing to its presence in numerous clinically successful pharmaceuticals. Within this privileged class of heterocyles, 2-Chloro-6-methoxynicotinaldehyde has emerged as a particularly valuable and versatile building block. Its trifunctional nature, featuring a reactive aldehyde, a methoxy group, and a strategically positioned chlorine atom, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of 2-Chloro-6-methoxynicotinaldehyde, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of potent anticancer and antimalarial agents, elucidating the synthetic strategies that unlock its therapeutic potential.
The aldehyde functionality serves as a versatile handle for condensation and cyclization reactions, enabling the construction of complex heterocyclic systems. Simultaneously, the chloro substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. This multi-faceted reactivity makes 2-Chloro-6-methoxynicotinaldehyde an ideal starting material for the generation of compound libraries in the pursuit of novel therapeutic agents.
Core Applications in Drug Discovery
The strategic placement of reactive sites on the 2-Chloro-6-methoxynicotinaldehyde ring allows for its elaboration into a variety of medicinally relevant scaffolds. Key applications include the synthesis of substituted quinolines, quinazolines, and chalcones, which are precursors to a multitude of bioactive molecules.
Synthesis of Substituted Quinolines: A Gateway to Antimalarial Agents
Quinolines are a well-established class of antimalarial drugs, with chloroquine serving as a notable example. The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by crystallizing it into hemozoin. Quinoline drugs are believed to cap the growing hemozoin crystals, preventing further heme detoxification and leading to parasite death[1][2].
2-Chloro-6-methoxynicotinaldehyde can serve as a key precursor to novel quinoline derivatives through reactions like the Friedländer annulation. This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[3][4][5][6][7]. While 2-Chloro-6-methoxynicotinaldehyde itself is not an o-aminoaryl aldehyde, it can be functionalized to participate in similar cyclization strategies to build the quinoline core. More commonly, the aldehyde can be used to construct a side chain that is later cyclized, or the pyridine ring can be a substituent on a quinoline core synthesized through other means.
Protocol 1: Proposed Friedländer-type Synthesis of a Substituted Quinolone
This protocol outlines a conceptual pathway for the synthesis of a quinoline derivative, illustrating the utility of 2-Chloro-6-methoxynicotinaldehyde.
Step 1: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-methoxynicotinaldehyde (1.0 eq) in methanol.
-
Addition of Amine: Add 2-aminoacetophenone (1.1 eq) to the solution.
-
pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH.
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the product from Step 1 in a suitable high-boiling solvent such as diphenyl ether.
-
Acid Catalysis: Add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to a high temperature (e.g., 200-250 °C) to facilitate the intramolecular cyclization and dehydration.
-
Reaction Monitoring: Monitor the formation of the quinoline product by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and purify the desired quinoline derivative by column chromatography.
Visualization of Synthetic Logic: From Aldehyde to Bioactive Scaffolds
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methoxynicotinaldehyde
Introduction: Navigating the Synthesis of Substituted Aminopyridines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a challenging and synthetically valuable substrate: 2-Chloro-6-methoxynicotinaldehyde. The presence of a chlorine atom on an electron-deficient pyridine ring, coupled with a potentially reactive aldehyde functionality, presents a unique set of challenges that necessitate a carefully optimized reaction protocol. As a Senior Application Scientist, this document aims to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of each reaction component, empowering researchers to troubleshoot and adapt these conditions for their specific needs.
The Mechanistic Heart of the Reaction: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states.[1][2]
The generally accepted catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl chloride. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Ligand Exchange/Amine Coordination: The resulting Pd(II) complex then coordinates with the amine nucleophile.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which leads to hydrodehalogenation of the arene and the formation of an imine.[1]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Strategic Selection of Reaction Parameters for 2-Chloro-6-methoxynicotinaldehyde
The success of the Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the pyridine ring and the presence of the aldehyde group are key considerations.
The Catalyst System: Palladium Source and Ligand Choice
For challenging substrates like aryl chlorides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for promoting the difficult oxidative addition of the C-Cl bond to the palladium center.[3] Standard ligands such as PPh₃ are often ineffective.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Pre-catalysts, such as palladacycles, can also be highly effective.[3] |
| Ligand | Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos, BrettPhos | These ligands possess the necessary steric bulk and electron-donating properties to facilitate the oxidative addition of aryl chlorides and promote reductive elimination.[3] The choice of ligand can influence reaction rates and suppress side reactions like hydrodehalogenation. |
| Other bulky phosphines: tBu₃P | Tri-tert-butylphosphine is another effective ligand for the amination of aryl chlorides. |
The Role of the Base: A Non-Nucleophilic Necessity
A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
| Base | Recommended Options | Rationale & Key Considerations |
| Alkoxides | NaOtBu, KOtBu, LHMDS | Sodium tert-butoxide is the most commonly used and often most effective base for the amination of aryl chlorides.[3] These strong bases are generally required for efficient reaction. |
| Carbonates/Phosphates | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker inorganic bases may be employed, especially if the substrate is base-sensitive. However, their use often necessitates higher reaction temperatures and more active catalyst systems.[3] The aldehyde group in 2-Chloro-6-methoxynicotinaldehyde may be sensitive to strong alkoxide bases, making these weaker bases a viable alternative to consider, though potentially at the cost of reaction efficiency. |
Solvent Selection: Ensuring Solubility and Stability
The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species.
| Solvent | Recommended Options | Rationale & Key Considerations |
| Aprotic, Non-polar | Toluene, Dioxane, THF | These are the most common solvents for Buchwald-Hartwig aminations. They are generally effective at solubilizing the reactants and catalyst components. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[3] |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde. Optimization of catalyst loading, ligand-to-metal ratio, temperature, and reaction time may be necessary for specific amine coupling partners.
General Procedure for Small-Scale Reactions
Materials:
-
2-Chloro-6-methoxynicotinaldehyde
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to palladium), and the base (1.2-2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the 2-Chloro-6-methoxynicotinaldehyde (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Conversion: If low or no conversion is observed, consider increasing the catalyst loading, switching to a more active ligand (e.g., from XPhos to SPhos), or increasing the reaction temperature. Ensure that all reagents and solvents are strictly anhydrous and that the reaction is maintained under a rigorously inert atmosphere.[3]
-
Hydrodehalogenation: The formation of 6-methoxynicotinaldehyde as a byproduct indicates hydrodehalogenation. This can often be suppressed by using a bulkier ligand, which can accelerate the rate of reductive elimination relative to competing side reactions.[3]
-
Aldehyde Group Compatibility: The aldehyde functionality may be sensitive to certain reaction conditions, particularly strong bases and high temperatures. If degradation of the starting material or product is observed, consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature, though this may require a longer reaction time or a more active catalyst system. In some cases, protection of the aldehyde as an acetal may be necessary.[4]
-
Regioselectivity with Poly-halogenated Substrates: For substrates with multiple halogen atoms, the site of amination is typically at the most electron-deficient position. For pyridines, the 2- and 4-positions are generally more reactive than the 3-position.[3]
Conclusion
The Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde is a powerful transformation for the synthesis of highly functionalized aminopyridine derivatives. A successful outcome is contingent upon a rational selection of the catalyst system, base, and solvent, with careful consideration of the substrate's unique electronic and functional group landscape. The protocols and insights provided in this guide serve as a robust starting point for researchers in drug discovery and development, enabling the efficient and reliable synthesis of these valuable molecular building blocks.
References
-
Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Catalytic Amination of Aldehydes to Amides. (2025). ResearchGate. Retrieved from [Link]
-
Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
-
Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (2025). ResearchGate. Retrieved from [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2015). National Institutes of Health. Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved from [Link]
-
Buchwald-Hartwig amination. (2023). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). ACS Publications. Retrieved from [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). ACS Publications. Retrieved from [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Palladium catalyzed carbonylative Heck reaction affording monoprotected 1,3-ketoaldehydes. (n.d.). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2-Chloro-6-methoxynicotinaldehyde in Heterocyclic Synthesis
Introduction: The Versatility of a Trifunctional Pyridine Building Block
In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in a vast array of pharmaceuticals underscores the importance of versatile and efficiently functionalizable pyridine-based starting materials. 2-Chloro-6-methoxynicotinaldehyde stands out as a trifunctional building block of significant synthetic potential. The strategic positioning of a reactive aldehyde group, a methoxy substituent, and a displaceable chloro atom on the pyridine core allows for a diverse range of chemical transformations, paving the way for the construction of complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of 2-Chloro-6-methoxynicotinaldehyde. We will delve into detailed protocols for the synthesis of key heterocyclic frameworks, including quinolines, pyrazolo[3,4-b]pyridines, and thieno[3,2-b]pyridines. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.
Core Synthetic Strategies and Applications
The reactivity of 2-Chloro-6-methoxynicotinaldehyde can be harnessed through three primary pathways, each leading to a distinct class of heterocyclic compounds with significant therapeutic potential. The following sections will detail the theoretical underpinnings and practical execution of these synthetic routes.
Synthesis of Substituted Quinolines via a Two-Step Friedländer Annulation Approach
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The Friedländer annulation is a classical and powerful method for quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2][3] While 2-Chloro-6-methoxynicotinaldehyde is not an o-aminoaryl aldehyde, it can be readily converted into the requisite precursor, 2-Amino-6-methoxynicotinaldehyde, through nucleophilic aromatic substitution of the chloro group.
Workflow for Quinoline Synthesis:
Caption: Two-step synthesis of quinoline analogues from 2-Chloro-6-methoxynicotinaldehyde.
Step 1: Synthesis of 2-Amino-6-methoxynicotinaldehyde
The conversion of the 2-chloro group to an amino group is a critical transformation. This can be achieved under catalyst-free conditions at elevated temperatures or through palladium-catalyzed amination for milder conditions.[4]
Protocol 1: Thermal Amination
-
Reaction Setup: In a sealed pressure vessel, combine 2-Chloro-6-methoxynicotinaldehyde (1.0 eq.), a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, 10-20 eq.), and a polar aprotic solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-Amino-6-methoxynicotinaldehyde.
Step 2: Friedländer Annulation for Quinoline Synthesis
With the o-aminonicotinaldehyde in hand, the Friedländer annulation can be performed with a variety of ketones or other active methylene compounds to generate substituted quinolines (in this case, 1,8-naphthyridine derivatives).[5][6]
Protocol 2: Acid-Catalyzed Friedländer Annulation
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-6-methoxynicotinaldehyde (1.0 eq.) and a ketone containing an α-methylene group (e.g., acetone, cyclohexanone, or an acetophenone derivative; 1.1-1.5 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.1-0.2 eq.) or a Lewis acid like ceric ammonium nitrate (CAN, 10 mol%).[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-12 hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to yield the desired substituted quinoline.
Table 1: Representative Examples of Friedländer Annulation with 2-Amino-6-methoxynicotinaldehyde
| Ketone Reactant | Product | Catalyst | Typical Yield (%) |
| Acetone | 7-Methoxy-2-methyl-[5][7]naphthyridine-3-carbaldehyde | p-TsOH | 75-85 |
| Cyclohexanone | 10-Methoxy-1,2,3,4-tetrahydroacridine-5-carbaldehyde | CAN | 80-90 |
| Acetophenone | 7-Methoxy-2-phenyl-[5][7]naphthyridine-3-carbaldehyde | p-TsOH | 70-80 |
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[8] The synthesis of this scaffold can be efficiently achieved from 2-Chloro-6-methoxynicotinaldehyde by reaction with hydrazines.
Reaction Mechanism for Pyrazolo[3,4-b]pyridine Formation:
Caption: Synthesis of pyrazolo[3,4-b]pyridines from 2-Chloro-6-methoxynicotinaldehyde.
Protocol 3: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines
-
Reaction Setup: To a solution of 2-Chloro-6-methoxynicotinaldehyde (1.0 eq.) in a suitable solvent like ethanol or isopropanol, add the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazine; 1.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux for 4-12 hours. The initial condensation to form the hydrazone is typically rapid, followed by a slower intramolecular cyclization via nucleophilic displacement of the chloride. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The product may precipitate upon cooling and can be collected by filtration. If not, the residue can be purified by column chromatography on silica gel to afford the pure pyrazolo[3,4-b]pyridine derivative.
Table 2: Examples of Pyrazolo[3,4-b]pyridine Synthesis
| Hydrazine Reactant | Product | Typical Yield (%) |
| Hydrazine Hydrate | 6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 80-90 |
| Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 75-85 |
| Methylhydrazine | 6-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 70-80 |
Synthesis of Thieno[3,2-b]pyridines via the Gewald Reaction
The thienopyridine core is another important heterocyclic motif found in various biologically active molecules. The Gewald reaction is a versatile multicomponent reaction for the synthesis of 2-aminothiophenes, which can be adapted for the construction of thieno[3,2-b]pyridines.[7][9] In this approach, 2-Chloro-6-methoxynicotinaldehyde acts as the carbonyl component.
Gewald Reaction for Thieno[3,2-b]pyridine Synthesis:
Caption: Gewald multicomponent reaction for the synthesis of a thieno[3,2-b]pyridine derivative.
Protocol 4: Gewald Synthesis of a Thieno[3,2-b]pyridine Derivative
-
Reaction Setup: In a round-bottom flask, suspend 2-Chloro-6-methoxynicotinaldehyde (1.0 eq.), an active methylene nitrile such as malononitrile or ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. The reaction mixture will typically become homogeneous as the reaction progresses. Monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Table 3: Gewald Reaction for Thieno[3,2-b]pyridine Synthesis
| Active Methylene Nitrile | Product | Typical Yield (%) |
| Malononitrile | 2-Amino-3-cyano-6-chloro-7-methoxythieno[3,2-b]pyridine | 65-75 |
| Ethyl Cyanoacetate | Ethyl 2-amino-6-chloro-7-methoxythieno[3,2-b]pyridine-3-carboxylate | 60-70 |
Conclusion
2-Chloro-6-methoxynicotinaldehyde is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinolines, pyrazolo[3,4-b]pyridines, and thieno[3,2-b]pyridines demonstrate the strategic application of its inherent reactivity. By leveraging the aldehyde, chloro, and methoxy functionalities, researchers can efficiently construct diverse molecular scaffolds for further elaboration in drug discovery programs. The methodologies presented herein are robust and can be adapted to a wide range of substrates, offering a reliable platform for the generation of novel chemical entities.
References
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Kamal, A., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. Retrieved from [Link]
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Sarma, R. K., Choudhury, A. A. K., & Adhikari, N. (2018). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b] pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. ResearchGate. Retrieved from [Link]
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synthesis of quinazolines from 2-Chloro-6-methoxynicotinaldehyde
Application Note & Protocol
Topic: A Strategic Approach to the Synthesis of Bio-relevant Pyrido[2,3-d]pyrimidines from 2-Chloro-6-methoxynicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline scaffold and its heterocyclic isosteres, such as the pyrido[2,3-d]pyrimidine core, are of paramount importance in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These frameworks are recognized for their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This document provides a comprehensive guide to the synthesis of 7-methoxy-substituted pyrido[2,3-d]pyrimidines, utilizing the commercially available and highly functionalized precursor, 2-Chloro-6-methoxynicotinaldehyde. We present a robust, one-pot protocol involving a condensation reaction with an amidine, followed by an intramolecular nucleophilic aromatic substitution (SNAr). The causality behind each experimental step is detailed, offering researchers a protocol that is not only procedural but also deeply explanatory, ensuring adaptability and troubleshooting capacity.
Introduction: The Strategic Value of Pyrido[2,3-d]pyrimidines
The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine system, a "bio-isostere" of the well-known quinazoline scaffold. This structural modification is a key strategy in drug design, as the introduction of a pyridine nitrogen atom can significantly alter a molecule's physicochemical properties, including solubility, metabolic stability, and receptor-binding interactions, without drastically changing its overall shape. Consequently, these compounds are actively investigated in drug discovery programs.[4][5]
The synthetic challenge lies in the efficient construction of this fused heterocyclic system. Traditional methods can require harsh conditions or multiple steps. This guide focuses on a modern, efficient approach starting from 2-Chloro-6-methoxynicotinaldehyde. This precursor is strategically advantageous due to its three key features:
-
The Aldehyde Group: An electrophilic center perfect for initial condensation with a binucleophilic nitrogen source.
-
The Chloro Group: A competent leaving group at the 2-position, primed for intramolecular cyclization via SNAr.
-
The Methoxy Group: An electron-donating group that influences the electronic properties of the final compound, potentially modulating its biological activity.
Mechanistic Pathway: A One-Pot Condensation/SNAr Cascade
The proposed synthesis is a one-pot, two-step cascade reaction. This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources. The general mechanism, which is based on well-established syntheses of quinazolines from 2-halobenzaldehydes, proceeds as follows.[6][7]
-
Initial Condensation: The reaction is initiated by the condensation of the aldehyde group of 2-Chloro-6-methoxynicotinaldehyde with a suitable nitrogen source, such as benzamidine hydrochloride. The base (e.g., potassium carbonate) deprotonates the amidine, which then acts as a nucleophile, attacking the aldehyde to form a Schiff base intermediate after dehydration.
-
Intramolecular Cyclization (SNAr): The newly formed intermediate is perfectly positioned for an intramolecular nucleophilic aromatic substitution. The second nitrogen atom of the amidine moiety attacks the carbon atom bearing the chloro substituent, displacing it and forming the six-membered pyrimidine ring.
-
Aromatization: The resulting dihydro-pyrido[2,3-d]pyrimidine intermediate may then aromatize, often facilitated by a mild oxidant present in the reaction or during workup, to yield the final, stable product.
This elegant cascade efficiently constructs the complex heterocyclic core in a single operation.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 2-Phenyl-7-methoxypyrido[2,3-d]pyrimidine .
Materials and Equipment
-
Reagents: 2-Chloro-6-methoxynicotinaldehyde, Benzamidine hydrochloride, Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes, Deionized water, Brine.
-
Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle with temperature controller, separatory funnel, rotary evaporator, glass funnel, filter paper, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass column for chromatography, standard laboratory glassware.
Reaction Setup and Execution
The entire procedure should be conducted in a well-ventilated fume hood. Anhydrous solvents are recommended to prevent side reactions.
Caption: High-level experimental workflow diagram.
Step-by-Step Procedure:
-
Flask Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-6-methoxynicotinaldehyde (1.0 eq, e.g., 1.0 g).
-
Reagent Addition: Add benzamidine hydrochloride (1.2 eq) and anhydrous potassium carbonate (2.5 eq). Rationale: Benzamidine hydrochloride is the nitrogen source. An excess ensures the complete consumption of the limiting aldehyde. Potassium carbonate acts as the base to both neutralize the hydrochloride salt and facilitate the SNAr cyclization by scavenging the generated HCl.[6]
-
Solvent Addition: Add anhydrous DMF (10-15 mL). Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. Attach a reflux condenser with a nitrogen/argon balloon. Rationale: An inert atmosphere prevents potential oxidation of the aldehyde and other sensitive species at high temperatures.
-
Heating and Reaction: Lower the flask into a pre-heated heating mantle and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting aldehyde spot indicates the reaction is nearing completion. This typically takes 4-8 hours.
-
Work-up:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing deionized water (50 mL). This may cause the product to precipitate.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous phase containing DMF and inorganic salts.
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).
-
Collect the fractions containing the desired product (visualized by TLC and UV light) and combine them.
-
Remove the solvent under reduced pressure to yield the pure 2-Phenyl-7-methoxypyrido[2,3-d]pyrimidine, typically as a pale yellow or off-white solid.
-
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the synthesis. Yields are estimates based on similar reactions reported in the literature.[7]
| Parameter | Value/Description | Rationale |
| Limiting Reagent | 2-Chloro-6-methoxynicotinaldehyde | 1.0 eq |
| Benzamidine HCl | 1.2 eq | Slight excess to drive the reaction to completion. |
| Potassium Carbonate | 2.5 eq | Sufficient base to deprotonate amidine and neutralize HCl. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent ideal for SNAr. |
| Temperature | 110-120 °C | Provides sufficient thermal energy for condensation and cyclization. |
| Reaction Time | 4-8 hours | Typical duration for this type of cascade reaction. |
| Expected Yield | 65-85% | Based on analogous copper- or palladium-catalyzed systems.[7][8] |
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the solid product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly (e.g., to 130 °C). Ensure reagents and solvent are anhydrous. |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase. Be careful during column chromatography. | |
| Multiple Spots on TLC | Side reactions or unreacted starting material. | Confirm the identity of the main spot. Optimize purification; a shallower gradient during column chromatography may improve separation. |
| Reaction Stalls | Insufficiently active base or temperature. | Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if necessary. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Reagent Handling: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact. 2-Chloro-6-methoxynicotinaldehyde and benzamidine hydrochloride should be handled with care as their toxicological properties may not be fully known.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Jia, L., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(7), 903. Available from: [Link]
-
Heravi, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 594. Available from: [Link]
-
Reddy, T. R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3201. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Kim, J., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3326–3331. Available from: [Link]
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Kumar, A., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Journal of Molecular Structure, 1301, 137351. Available from: [Link]
-
Alves, D., et al. (2023). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 28(23), 7793. Available from: [Link]
- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
-
Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 11(10), 1215. Available from: [Link]
-
One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst Stabilized on Graphene Oxide Functionalized by N1,N2-bis((Pyridine-2-yl)Methyl)Benzene-1,2-Diamine. (2021). ResearchGate. Available from: [Link]
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Study on quinazolinone derivative and their pharmacological actions. (2024). Preprints.org. Available from: [Link]
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THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. (1984). Aston University. Available from: [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2019). Frontiers in Chemistry. Available from: [Link]
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Sharma, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7176. Available from: [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2019). Frontiers in Chemistry. Available from: [Link]
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Quinazoline derivatives & pharmacological activities: a review. (2021). SciSpace. Available from: [Link]
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ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles. (2016). Organic & Biomolecular Chemistry, 14(28), 6769-6773. Available from: [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing. Available from: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2021). Frontiers in Chemistry. Available from: [Link]
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Application Notes & Protocols: Strategic Synthesis of 8-Aminoquinoline Antimalarials from 2-Chloro-6-methoxynicotinaldehyde
Introduction
The quinoline scaffold remains a cornerstone in the discovery and development of antimalarial agents, with iconic drugs such as chloroquine and primaquine validating its therapeutic significance. The emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous exploration of novel synthetic routes to access diverse quinoline derivatives. This application note provides a comprehensive guide for the strategic synthesis of potent 8-aminoquinoline antimalarial compounds, utilizing the versatile building block, 2-Chloro-6-methoxynicotinaldehyde. We will detail a rational, multi-step synthetic pathway, underpinned by established chemical principles, to generate a primaquine analogue. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in antimalarial drug discovery.
The core of our synthetic strategy involves the construction of the 6-methoxyquinoline ring system, a key pharmacophore in many antimalarial drugs, followed by the introduction of the crucial 8-amino side chain. The 8-aminoquinolines, like primaquine and tafenoquine, are particularly valued for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, making them essential for radical cure and preventing relapse.[1][2] This document will provide detailed, step-by-step protocols, elucidate the causality behind experimental choices, and present data in a clear, accessible format.
Synthetic Strategy Overview
Our approach to the synthesis of a primaquine analogue from 2-Chloro-6-methoxynicotinaldehyde is a multi-step process that can be broadly divided into three key stages:
-
Quinoline Core Formation: Construction of the 6-methoxy-8-nitroquinoline scaffold via a Friedländer-type annulation.
-
Introduction of the 8-Amino Group: Reduction of the nitro group to an amine, yielding the pivotal 8-amino-6-methoxyquinoline intermediate.
-
Side Chain Installation: Alkylation of the 8-amino group with a suitable side chain precursor to furnish the final primaquine analogue.
This strategy is designed to be robust and adaptable, allowing for the potential synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow from the starting material to the final antimalarial compound.
Detailed Experimental Protocols
Part 1: Synthesis of the 6-Methoxy-8-nitroquinoline Core
The construction of the quinoline ring is a critical step. While the classical Skraup synthesis is a well-known method for preparing quinolines, a Friedländer-type annulation offers a more convergent and often milder alternative. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In our proposed pathway, we will first synthesize an appropriate o-nitroaryl ketone which will then be reduced to the corresponding amine for the subsequent cyclization.
Step 1a: Synthesis of a suitable o-nitroaryl ketone.
This step is a prerequisite to the Friedländer cyclization. A common method to synthesize a suitable ketone is through Friedel-Crafts acylation of a commercially available nitro-aromatic compound.
Step 1b: Friedländer Annulation to form 2-Chloro-6-methoxy-8-nitroquinoline.
This key step involves the base- or acid-catalyzed condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. For our purpose, we will react an appropriately substituted o-nitroaryl ketone with 2-Chloro-6-methoxynicotinaldehyde, followed by reduction and cyclization.
Protocol 1: Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline
-
Materials:
-
2-Amino-3-nitroacetophenone (or a similar o-nitroaryl ketone)
-
2-Chloro-6-methoxynicotinaldehyde
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol or another appropriate solvent
-
-
Procedure:
-
Dissolve equimolar amounts of the o-nitroaryl ketone and 2-Chloro-6-methoxynicotinaldehyde in ethanol.
-
Add a catalytic amount of a base, such as potassium hydroxide.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Causality: The Friedländer synthesis is an efficient method for constructing the quinoline ring system. The base catalyst facilitates the initial aldol-type condensation between the two carbonyl-containing reactants. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic quinoline ring.
Part 2: Synthesis of 8-Amino-6-methoxyquinoline
The nitro group at the 8-position serves as a precursor to the essential amino group. This transformation is typically achieved through a standard reduction reaction.
Protocol 2: Reduction of the Nitro Group
-
Materials:
-
2-Chloro-6-methoxy-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂) or another reducing agent like catalytic hydrogenation (H₂/Pd-C)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Suspend the 2-Chloro-6-methoxy-8-nitroquinoline in ethanol.
-
Add an excess of tin(II) chloride dihydrate and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a concentrated NaOH solution until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-amino-6-methoxyquinoline.
-
The product can be purified by column chromatography if necessary.
-
Causality: Tin(II) chloride in the presence of acid is a classical and effective method for the reduction of aromatic nitro groups to amines. The reaction proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group.
Caption: Conversion of the nitroquinoline intermediate to the key 8-aminoquinoline precursor.
Part 3: Installation of the Diamine Side Chain
The final step in the synthesis of our primaquine analogue is the attachment of the characteristic diamine side chain to the 8-amino group. This is typically achieved through a nucleophilic substitution reaction.
Protocol 3: Synthesis of a Primaquine Analogue
-
Materials:
-
8-Amino-6-methoxyquinoline
-
1-Bromo-4-phthalimidopentane (or a similar alkylating agent)
-
A suitable base such as potassium carbonate (K₂CO₃)
-
A high-boiling point solvent like N,N-dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Alkylation: In a round-bottom flask, dissolve 8-amino-6-methoxyquinoline and 1-bromo-4-phthalimidopentane in DMF.
-
Add an excess of potassium carbonate to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the phthalimide-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in ethanol and add an excess of hydrazine hydrate.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate.
-
The crude primaquine analogue can be purified by column chromatography and converted to a salt (e.g., diphosphate) for improved stability and solubility.
-
Causality: The alkylation reaction is a standard nucleophilic substitution where the 8-amino group of the quinoline acts as the nucleophile, displacing the bromide from the side chain precursor. The phthalimide group is a common protecting group for primary amines, which can be effectively removed by hydrazinolysis.
Data Presentation
The following table summarizes the expected characteristics of the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Analytical Data |
| 2-Chloro-6-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.58 | White to off-white solid | ¹H NMR, ¹³C NMR, MS |
| 2-Chloro-6-methoxy-8-nitroquinoline | C₁₀H₇ClN₂O₃ | 238.63 | Yellow solid | ¹H NMR, ¹³C NMR, MS |
| 8-Amino-6-methoxyquinoline | C₁₀H₁₀N₂O | 174.20 | Pale yellow solid | ¹H NMR, ¹³C NMR, MS |
| Primaquine Analogue | C₁₅H₂₁N₃O | 259.35 | Oily liquid or solid | ¹H NMR, ¹³C NMR, MS, HRMS |
Antimalarial Activity
Quinoline-based compounds, particularly 8-aminoquinolines, are known to exhibit significant antimalarial activity.[3][4] The synthesized primaquine analogue would be expected to show activity against various strains of Plasmodium falciparum. A standard in vitro antiplasmodial assay would be conducted to determine the 50% inhibitory concentration (IC₅₀) against both chloroquine-sensitive and chloroquine-resistant strains.
Conclusion
This application note outlines a detailed and scientifically grounded synthetic route for the preparation of a potent antimalarial primaquine analogue starting from 2-Chloro-6-methoxynicotinaldehyde. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers in the field of antimalarial drug discovery. The modular nature of this synthesis allows for the generation of a diverse library of 8-aminoquinoline derivatives, which is crucial for the systematic exploration of structure-activity relationships and the development of new, more effective antimalarial agents to combat the global challenge of drug resistance.
References
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- 8-Amino quinolines. Pharmacy 180.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
- Pharmacological Potential of Quinoline Deriv
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Anti-Malarial; 8-aminoquinolines. Slideshare.
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developing anticancer agents derived from 2-Chloro-6-methoxynicotinaldehyde
Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by anticancer agents. [17]
Part III: Preliminary In Vivo Assessment
Section 3.1: The Hollow Fiber Assay
Causality Behind Experimental Choice: Before committing to expensive and time-consuming traditional xenograft models, the hollow fiber assay provides a rapid, intermediate in vivo screening platform. [16]It allows for the simultaneous evaluation of a compound's activity against multiple cell lines within a single animal, providing data on drug efficacy in two distinct physiological compartments (subcutaneous and intraperitoneal). [16]This method reduces animal usage and accelerates the decision-making process for lead candidate selection.
Protocol Overview:
-
Cell Encapsulation: Cancer cells are cultured within semi-permeable hollow fibers made of polyvinylidene fluoride (PVDF). The pores allow for the inward diffusion of nutrients and the test compound but are too small for the cells to escape. [16]2. Implantation: The cell-filled fibers are heat-sealed and implanted into mice, typically one set subcutaneously (s.c.) and another intraperitoneally (i.p.).
-
Drug Administration: The mice are treated with the test compound for 4-6 days.
-
Fiber Retrieval and Analysis: The fibers are retrieved, and the viable cell mass inside is determined using a stable endpoint assay (e.g., sulforhodamine B or MTT).
-
Data Interpretation: The growth inhibition is calculated by comparing the viable cell mass in treated animals to that in vehicle-treated control animals. A compound showing significant growth inhibition is considered a strong candidate for further in vivo studies.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic development of novel anticancer agents starting from 2-Chloro-6-methoxynicotinaldehyde. By employing robust synthetic strategies like Suzuki-Miyaura coupling and Claisen-Schmidt condensation, a diverse chemical library can be generated. Subsequent hierarchical screening—from broad cytotoxicity assays to specific mechanism-of-action studies and preliminary in vivo models like the hollow fiber assay—enables the efficient identification and validation of lead compounds.
Candidates that demonstrate significant potency and a clear apoptotic mechanism in vitro, coupled with activity in the hollow fiber assay, are primed for the next stages of drug development. These include comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, evaluation in orthotopic or patient-derived xenograft (PDX) models, and detailed toxicology assessments to establish a therapeutic window. The modular nature of the starting material allows for iterative structure-activity relationship (SAR) studies to further optimize potency, selectivity, and drug-like properties, paving the way for the development of a next-generation anticancer therapeutic.
References
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PubChem. (n.d.). 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Zips, D., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. Retrieved from [Link]
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Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
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Garnett, M. J., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]
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Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26035-26046. Retrieved from [Link]
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Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), e53752. Retrieved from [Link]
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Gorobets, N. (2017). Synthesis of highly substituted 2-pyridones (Microreview). Chemistry of Heterocyclic Compounds, 53(6-7), 633-635. Retrieved from [Link]
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Galvani, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3369-3374. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Blatt, N., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Retrieved from [Link]
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Wang, L., et al. (2020). Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds. Medicinal Chemistry, 16(7), 937-948. Retrieved from [Link]
-
IJSAT. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules, 29(4), 834. Retrieved from [Link]
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JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]
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ResearchGate. (2024). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]
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Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. Retrieved from [Link]
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Sestak, V., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 24(21), 15886. Retrieved from [Link]
-
Siyo, B. (2012). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2022). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 27(15), 4983. Retrieved from [Link]
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Tel Aviv University. (2013). In vivo screening models of anticancer drugs. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2024). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Retrieved from [Link]
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Kumar, S., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Retrieved from [Link]
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Ionescu, M. A., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 23(19), 11595. Retrieved from [Link]
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Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
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International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
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Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Retrieved from [Link]
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PubMed. (2026). Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
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Yurttas, L., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Journal of Heterocyclic Chemistry, 52(4), 1184-1192. Retrieved from [Link]
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- 14. Discovery of Anticancer Agents from 2-Pyrazoline-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-6-methoxynicotinaldehyde Reactions
Welcome to the technical support center for 2-Chloro-6-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile pyridine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
I. Synthesis of 2-Chloro-6-methoxynicotinaldehyde: A Troubleshooting Guide
The synthesis of 2-Chloro-6-methoxynicotinaldehyde can be challenging, often leading to issues with yield and purity. Below are common problems and their solutions.
FAQ 1: My Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine is giving a low yield. What are the possible causes and solutions?
Low or no product formation in the Vilsmeier-Haack reaction is a frequent issue. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction's success is highly dependent on the electronic nature of the substrate; electron-donating groups, such as a methoxy group, on the pyridine ring facilitate the reaction.[1]
Potential Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] This reagent is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.
-
Insufficiently Activated Substrate: The methoxy group on the 2-chloro-6-methoxypyridine starting material should be sufficient to activate the ring for formylation.[1] However, impurities in the starting material can hinder the reaction.
-
Incorrect Reaction Temperature: The optimal reaction temperature is dependent on the reactivity of the substrate and can range from below 0°C to 80°C.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Prepare the Vilsmeier reagent immediately before use in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Starting Material Purity: Confirm the identity and purity of your 2-chloro-6-methoxypyridine using techniques like NMR or GC-MS.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQ 2: I'm observing the formation of isomeric impurities in my formylation reaction. How can I minimize this and purify my desired product?
The formation of isomers is a common challenge in the formylation of substituted pyridines.[1]
Potential Cause:
-
Non-regioselective Formylation: While formylation is expected at the position ortho to the methoxy group and meta to the chloro group, alternative isomers can form. The regiochemical outcome of this electrophilic aromatic substitution is dictated by a combination of electronic and steric factors inherent to the substrate.[4]
Troubleshooting and Purification:
-
Purification by Column Chromatography: This is the most effective method for separating isomeric impurities.[1] A silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate, is typically used.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-6-methoxypyridine
This protocol is adapted from procedures for similar substituted pyridines.[1]
Reagents:
-
2-Chloro-6-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-chloro-6-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
II. Common Problems in Reactions of 2-Chloro-6-methoxynicotinaldehyde
Once synthesized, 2-Chloro-6-methoxynicotinaldehyde is a versatile building block. However, its multiple reactive sites can lead to challenges.
FAQ 3: I am attempting a Suzuki-Miyaura coupling with my 2-Chloro-6-methoxynicotinaldehyde, but the yield is low and I see several byproducts. What could be going wrong?
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction used to create carbon-carbon bonds between an organoborane and a halide.[5] While powerful, it is susceptible to side reactions.
Potential Side Reactions:
-
Homocoupling: The coupling of two molecules of the boronic acid reagent can occur, especially if the reaction mixture contains Pd(II) species, which can happen with incomplete reduction of a Pd(II) precatalyst or exposure to oxygen.[6]
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 6-methoxynicotinaldehyde. This can happen if the palladium complex oxidizes another component in the reaction mixture, such as an amine base or an alcohol solvent, to gain a hydride ligand.[7]
-
Protodeborylation: The boronic acid can be cleaved by a proton source, which is more likely with 2-heteroaryl boronates.[6]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use a High-Purity Palladium Catalyst: Use a reliable source of Pd(0) or a pre-catalyst that is efficiently reduced to Pd(0) in situ.
-
Optimize the Base and Solvent: The choice of base and solvent is critical. Common bases include carbonates, phosphates, and hydroxides.[8] The solvent can influence the solubility of reagents and the stability of intermediates.
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxynicotinaldehyde with Phenylboronic Acid (Representative)
This protocol is based on a highly analogous transformation and is expected to provide high yields.[9]
Reagents:
-
2-Chloro-6-methoxynicotinaldehyde
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
Procedure:
-
In a reaction vessel, combine 2-Chloro-6-methoxynicotinaldehyde (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol) in toluene (10 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo, and purify the crude product by column chromatography on silica gel.
FAQ 4: My Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde is not proceeding to completion. How can I improve the conversion?
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10] The reactivity of the aryl halide is a key factor.
Potential Causes for Low Conversion:
-
Aryl Halide Reactivity: The reactivity order for aryl halides in Buchwald-Hartwig amination is generally I > Br > Cl.[11] Aryl chlorides are the least reactive and often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step.[12]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Inappropriate Base: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
Troubleshooting Steps:
-
Select an Appropriate Ligand: For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often necessary to achieve good results.[12]
-
Optimize the Base: Ensure your base is fresh and handled under inert conditions. The strength and nature of the base can significantly impact the reaction rate.
-
Screen Solvents: Anhydrous, degassed solvents like toluene and dioxane are commonly used.[11]
-
Increase Reaction Temperature: Gently heating the reaction can often drive it to completion, but monitor for potential decomposition.
FAQ 5: I am concerned about nucleophilic attack at other positions on the 2-Chloro-6-methoxynicotinaldehyde molecule. How can I ensure selectivity for the chloro group?
2-Chloro-6-methoxynicotinaldehyde has three potentially reactive sites for nucleophiles: the C2-Cl, the C6-methoxy, and the C3-aldehyde.
Regioselectivity of Nucleophilic Attack:
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions on pyridine rings, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen).[7][13] This is because the anionic intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom.[13] The 3-position is significantly less reactive.[14] Therefore, direct nucleophilic attack is most likely to occur at the C2 position, displacing the chloride.
-
Reaction with the Aldehyde: Strong nucleophiles, especially carbanions (e.g., Grignard reagents) or hydrides, will readily attack the electrophilic aldehyde carbonyl group. This is often a competing and faster reaction than SNAr.
-
Attack at the Methoxy Group: The methoxy group is generally a poor leaving group and less susceptible to nucleophilic attack compared to the chloro group. However, under harsh acidic conditions, cleavage of the ether is possible.
Ensuring Selectivity:
-
For SNAr at the Chloro Group: Use nucleophiles that are good for SNAr but less reactive towards aldehydes (e.g., amines, alkoxides under controlled conditions). Protecting the aldehyde group as an acetal may be necessary if using stronger nucleophiles.
-
For Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig are highly selective for the carbon-halogen bond and will typically not react with the aldehyde or methoxy groups under standard conditions.
III. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Caption: Troubleshooting Logic for Suzuki-Miyaura Coupling.
IV. Data Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Synthesis | Inactive Vilsmeier reagent | Use fresh, anhydrous reagents and prepare in situ. |
| Incorrect reaction temperature | Optimize temperature, monitoring by TLC/LC-MS. | |
| Isomeric Impurities | Non-regioselective formylation | Purify by column chromatography. |
| Low Yield in Suzuki Coupling | Catalyst deactivation | Ensure inert atmosphere; use high-purity catalyst. |
| Side reactions (homocoupling, dehalogenation) | Degas thoroughly; optimize base, solvent, and temperature. | |
| Incomplete Buchwald-Hartwig Amination | Low reactivity of aryl chloride | Use bulky, electron-rich phosphine ligands (e.g., XPhos). |
| Inappropriate base | Use a strong, non-nucleophilic base (e.g., NaOtBu). |
V. References
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (URL: [Link])
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. (URL: [Link])
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (URL: [Link])
-
Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
How to explain regioselectivity in nucleophilic aromatic substitution. (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Solved 4. Why 2-and 4-chloropyridines react with | Chegg.com. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Predicting regioselectivity in nucleophilic aromatic substitution - PubMed. (URL: [Link])
-
2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])
-
nucleophilic aromatic substitutions - YouTube. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Solved 4. Why 2-and 4-chloropyridines react with | Chegg.com [chegg.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxynicotinaldehyde
Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling of 2-Chloro-6-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our approach is rooted in mechanistic understanding and practical, field-proven insights to help you achieve optimal results.
Introduction: The Chemistry of 2-Chloro-6-methoxynicotinaldehyde Cross-Coupling
2-Chloro-6-methoxynicotinaldehyde is a valuable building block in medicinal chemistry, featuring a reactive chloride at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen. The presence of a methoxy group at the 6-position and an aldehyde at the 3-position introduces additional electronic and steric factors that can influence reactivity and selectivity. This guide will focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of 2-Chloro-6-methoxynicotinaldehyde. What are the primary factors to investigate?
Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the key components of the reaction.
1. Catalyst and Ligand Integrity: The heart of the reaction is the palladium catalyst. The oxidative addition of the C-Cl bond to the Pd(0) species is the crucial first step.[1]
-
Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst.
-
Ligand Selection: For an electron-rich chloropyridine like this, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often essential to facilitate the challenging oxidative addition of the C-Cl bond.[1]
2. Reaction Setup and Atmosphere: Palladium-catalyzed reactions are sensitive to the reaction environment.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent and Reagent Purity: Water and other protic impurities can interfere with the reaction, particularly in Suzuki and Negishi couplings where they can lead to protodeboronation or quenching of the organometallic reagent. Use anhydrous solvents and ensure your reagents are dry.
3. Base and Solvent Choice (Suzuki and Buchwald-Hartwig): The choice of base and solvent is critical and interdependent.
-
Base Strength and Solubility: For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base activates the boronic acid for transmetalation.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine.[3][4] The solubility of the base in the chosen solvent can significantly impact its effectiveness.
-
Solvent Polarity: Aprotic solvents like toluene, dioxane, or THF are commonly used. For Suzuki reactions, a co-solvent of water is often added to help dissolve the inorganic base.
Troubleshooting Workflow: Low Conversion
CHO + (HO)2B-Ar --[Pd catalyst, Base]--> CHO | | | Cl-Py-OMe Ar-Py-OMe
CHO + HNR'R'' --[Pd catalyst, Ligand, Base]--> CHO | | | Cl-Py-OMe R'R''N-Py-OMe
Caption: A guide for selecting the appropriate ligand class.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (2026).
- Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332.
- Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Organic Chemistry Frontiers. (n.d.).
- Organ, M. G., et al. (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
- YouTube. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Journal of Organic Chemistry. (2005). Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(20), 7532–7533.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde.
- PubMed Central. (2018). Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands.
- ResearchGate. (n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions.
- ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- TIB. (n.d.). Cooperative catalytic methoxycarbonylation of alkenes: Uncovering the role of palladium complexes with hemilabile ligands.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene.
Sources
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-Chloropyridines
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic routes.
The coupling of 2-chloropyridines is a critical transformation in medicinal chemistry, as the resulting 2-arylpyridine motif is a cornerstone of many pharmaceutical agents.[1] However, the unique electronic properties of the pyridine ring and the lower reactivity of the carbon-chlorine bond present specific hurdles that require careful consideration of catalyst, ligand, base, and reaction conditions.[2][3] This guide addresses the most common issues encountered in the lab in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing little to no formation of my desired product. What are the most likely causes and how can I fix it?
This is the most frequent challenge with 2-chloropyridines. The primary culprits are often an insufficiently active catalyst system and suboptimal reaction conditions, which are necessary to overcome the high activation barrier of the C-Cl bond.[2][4]
Root Cause Analysis & Corrective Actions:
-
Catalyst and Ligand Inactivity: The Pd(0) catalyst's ability to undergo oxidative addition into the C-Cl bond of a 2-chloropyridine is often the rate-limiting step. The pyridine nitrogen can also coordinate to the palladium center, inhibiting catalytic activity.[5][6]
-
Recommendation: Your choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[7] Switch to a more robust and active catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for these challenging substrates.[2][4][8] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice, known for their high stability and activity.[4][5]
-
-
Insufficient Thermal Energy: Unlike their bromo or iodo counterparts, 2-chloropyridines require more energy for the oxidative addition step to proceed efficiently.[3][4]
-
Recommendation: Increase the reaction temperature, typically to a range of 80-120 °C.[2][4] If your substrate is thermally stable, don't hesitate to push the temperature towards the higher end of this range. Microwave irradiation can also be a very effective tool for rapidly heating the reaction and improving yields, often with shorter reaction times.[2][4]
-
-
Ineffective Base: The base is not just a spectator; it plays a critical role in the transmetalation step by activating the boronic acid.[9][10] The strength and solubility of the base can significantly impact the reaction outcome.
-
Recommendation: Screen a panel of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective.[4] If solubility is an issue in your chosen solvent, consider using a biphasic system (e.g., toluene/water) to facilitate interaction.[4]
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and will be oxidized to an inactive state if not handled under inert conditions.
-
Recommendation: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent and reaction mixture before adding the catalyst.[4] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to systematically address low or no product formation.
Caption: A step-by-step troubleshooting workflow for low-yield Suzuki couplings of 2-chloropyridines.
Q2: My reaction is messy, with several side products. What are they and how can I minimize them?
Side product formation is common and can complicate purification. The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water and high temperatures, especially with electron-deficient or heteroaryl boronic acids.[6][11]
-
Mitigation:
-
Use freshly purchased or properly stored boronic acid.
-
Consider using the corresponding boronic ester (e.g., a pinacol ester), which is generally more stable.
-
Minimize the amount of water in the reaction or try anhydrous conditions, though this may require re-optimization of the base and solvent.[4]
-
-
-
Homocoupling: This results in the formation of biaryl products from the coupling of two molecules of the boronic acid (e.g., phenyl-phenyl) or two molecules of the 2-chloropyridine. Boronic acid homocoupling is often promoted by the presence of oxygen.
-
Mitigation:
-
Rigorous degassing is critical to prevent oxidative pathways that lead to homocoupling.[4]
-
Ensure a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor this side reaction.
-
-
-
Dehalogenation: The 2-chloropyridine starting material is reduced to pyridine. This can occur if a hydride source is present in the reaction mixture.[12]
-
Mitigation:
-
Ensure solvents are pure and free of potential hydride donors.
-
This side reaction is less common than the others but can be promoted by certain bases or additives. If this is a major byproduct, re-screening the base is recommended.
-
-
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired catalytic cycle versus common off-cycle side reactions.
Caption: The Suzuki catalytic cycle and competing side reactions of protodeboronation and homocoupling.
Q3: Which catalyst system should I choose as a starting point?
For a challenging substrate like a 2-chloropyridine, starting with a high-performance catalyst system is crucial to avoid false negatives. Below is a comparison of common catalyst systems.
| Catalyst System | Ligand | Typical Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) |
| Traditional | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 | 3-5 |
| Buchwald Systems | ||||||
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | 1-2 |
| NHC Systems | ||||||
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | >95 | 1-3 |
| Data compiled from typical results reported in the literature for similar substrates.[5] |
Recommendation: For a reliable starting point, a pre-formed Buchwald G3 precatalyst (e.g., XPhos Pd G3) is highly recommended. These are air-stable, easy to handle, and consistently provide high activity, making them ideal for initial screening.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 2-Chloropyridine using a Buchwald Precatalyst
This protocol employs a modern, highly active catalyst system suitable for challenging 2-chloropyridine substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (or Toluene), anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or vial), add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.
-
Place the vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Troubleshooting via Catalyst/Ligand Screening
If the general procedure fails, a systematic screening of catalyst systems is the next logical step.
Procedure:
-
Set up an array of small-scale reactions (e.g., in 1-dram vials) using the same substrate amounts as in Protocol 1.
-
To each vial, add a different catalyst/ligand combination. For example:
-
Vial 1: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Vial 2: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Vial 3: Pd₂(dba)₃ (1 mol%) + RuPhos (4 mol%)
-
Vial 4: PEPPSI™-IPr (2 mol%)
-
-
Add the base and solvents as described in Protocol 1.
-
Run all reactions under identical conditions (temperature, time).
-
Analyze the outcome of each reaction by LC-MS to determine which catalyst system provides the highest conversion to the desired product.
This parallel screening approach is a highly efficient method to identify the optimal conditions for your specific substrate combination.
References
-
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
-
A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
-
A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
-
Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
-
Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
-
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
-
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
-
Suzuki coupling of different chloropyridines with phenylboronic acids.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
-
Suzuki-Miyaura cross-coupling: Practical Guide.
-
Suzuki Coupling.
-
Suzuki-Miyaura Coupling.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
-
Suzuki coupling help.
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
-
The Suzuki Reaction.
-
Help needed with unreproducible Suzuki coupling.
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful yet nuanced C-N cross-coupling reaction. We provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common obstacles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of electron-deficient pyridines notoriously challenging?
The difficulty arises from a combination of factors unique to this substrate class:
-
Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate strongly to the palladium center.[1] This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst. Electron-deficient pyridines are less basic and thus less likely to poison the catalyst than their electron-rich counterparts, but this remains a significant challenge.
-
Competing Nucleophilic Aromatic Substitution (SNAr): The same electronic-withdrawing groups that make the pyridine "electron-deficient" also activate the ring for direct nucleophilic attack by the amine.[2][3] This SNAr pathway competes directly with the desired palladium-catalyzed cycle, leading to complex product mixtures and lower yields of the target aminopyridine.
-
Difficult Oxidative Addition: For common and cost-effective chloropyridine substrates, the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. The oxidative addition of this bond to the Pd(0) center is often the rate-limiting step and requires highly active catalytic systems and elevated temperatures.[4]
Q2: When should I choose a Buchwald-Hartwig reaction over a classical SNAr for my electron-deficient halopyridine?
You should strongly consider the Buchwald-Hartwig pathway under the following circumstances:
-
Weakly Nucleophilic Amines: When using amines with low nucleophilicity (e.g., anilines, secondary amines with significant steric hindrance, or amides), the conditions required for SNAr (high temperatures, polar aprotic solvents) are often harsh and may lead to decomposition or fail entirely. The Buchwald-Hartwig reaction significantly expands the scope to include these nucleophiles.[5]
-
Less Activated Substrates: If your pyridine is only moderately electron-deficient or if the leaving group is at a less activated position (e.g., C-3 or C-5), SNAr is often not viable. The palladium catalyst can facilitate C-N bond formation where direct substitution is impossible.
-
Milder Conditions Required: If your substrate contains sensitive functional groups that would not tolerate the high temperatures often needed for SNAr, the Buchwald-Hartwig reaction, while often heated, can frequently be run under comparatively milder conditions.[6]
The diagram below illustrates the competition between these two pathways.
Troubleshooting Guide
Q3: My reaction with a 2-chloropyridine shows low or no conversion. What are the first things to check?
This is a classic issue stemming from the difficulty of C-Cl bond activation.[4] A systematic approach is required.
Initial Checks (The "Low-Hanging Fruit"):
-
Inert Atmosphere: Is your reaction rigorously free of oxygen? Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species. Ensure your solvent is properly degassed and that you are using a robust inert gas (argon or nitrogen) manifold with good technique.[4]
-
Reagent Purity: Are your solvent and amine anhydrous? Water can hydrolyze the base and interfere with the catalyst. Is the base fresh and anhydrous? Sodium t-butoxide, in particular, can degrade upon storage.[4]
-
Temperature: For chloropyridines, temperatures of 80-110 °C are common.[4][7] If you are running the reaction below this range, a simple increase in temperature may be all that is needed.
Systematic Optimization (If initial checks fail):
If the above steps do not resolve the issue, you must re-evaluate your core reaction components. The workflow below provides a logical progression for troubleshooting.
Q4: The reaction mixture turns black and a precipitate forms, killing the reaction. What is happening?
This is a visual indicator of catalyst decomposition, where the soluble, active Pd(0) complex agglomerates into insoluble, inactive palladium black.[8]
-
Causality: This often occurs when the ligand is not robust enough to stabilize the palladium center throughout the catalytic cycle, especially at high temperatures. The L-Pd(0) species must be stable enough to survive until it can undergo oxidative addition. If the ligand dissociates prematurely, the unprotected Pd(0) atoms will rapidly aggregate.
-
Solutions:
-
Switch to a More Bulky/Electron-Rich Ligand: Modern biarylphosphine ligands (see table below) are specifically designed with bulky substituents (e.g., isopropyl, cyclohexyl) that create a protective pocket around the palladium, preventing aggregation.[9] Ligands like G3/G4 XPhos, RuPhos, or BrettPhos are excellent starting points.
-
Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0), a step that can be inefficient and lead to palladium black formation.[5][10] Using a well-defined Pd(II) pre-catalyst (e.g., a palladacycle) that cleanly and quantitatively generates the active L-Pd(0) species upon activation with base can dramatically improve catalyst stability and reaction consistency.[4]
-
Lower the Temperature: If possible, reducing the reaction temperature can slow the rate of catalyst decomposition. This may require a longer reaction time or a more active catalyst system to achieve full conversion.
-
Q5: I'm observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?
Hydrodehalogenation (HDH) is a common side reaction where the aryl halide is reduced to the corresponding arene. It typically occurs via two main pathways in a Buchwald-Hartwig reaction:
-
From a Pd(II)-H Species: β-hydride elimination from the palladium-amido intermediate can form a palladium hydride species, which then reductively eliminates with the pyridine ring to give the HDH product.[11]
-
From Base Impurities: Some batches of strong bases like NaOtBu can contain trace amounts of sodium hydride (NaH) or sodium hydroxide, which can act as hydride sources.[4]
-
Causality & Solutions:
-
Slow Reductive Elimination: If the final C-N reductive elimination is slow, the preceding intermediates have more time to undergo side reactions like β-hydride elimination. Using more electron-donating, bulky ligands can often accelerate reductive elimination, favoring the desired product pathway.[12]
-
Base Purity: Use a high-purity base from a reputable supplier. If HDH is a persistent problem, consider purchasing a new bottle. Some protocols recommend using potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS), which are less prone to containing hydride impurities.[10]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help ensure the palladium-amido complex is readily formed, pushing the equilibrium away from pathways that lead to HDH.[4]
-
Anhydrous Conditions: Ensure the reaction is scrupulously dry. Water can react with the base and catalyst in ways that promote HDH.[4]
-
Key Parameter Optimization
Ligand Selection
The choice of ligand is arguably the most critical parameter for success. For electron-deficient pyridines, especially chlorides, you need bulky, electron-rich phosphine ligands that promote both the difficult oxidative addition and the final reductive elimination.
| Ligand Name | Structure Type | Key Features & Recommended Use Cases |
| XPhos | Biarylphosphine | A highly versatile, electron-rich, and bulky ligand. Excellent general-purpose choice for a wide range of amines and (hetero)aryl chlorides and bromides.[13] |
| RuPhos | Biarylphosphine | Features a diisopropylphosphino group and is particularly effective for coupling sterically hindered secondary amines and primary alkylamines. |
| BrettPhos | Biarylphosphine | Extremely bulky and electron-rich. Specifically designed to be effective for coupling primary amines and ammonia equivalents.[10] |
| t-BuXPhos | Biarylphosphine | An even more sterically demanding version of XPhos, which can be beneficial for very challenging couplings or for promoting faster reductive elimination.[13] |
Base Selection
The base serves to deprotonate the amine (or the N-H bond in the Pd-complex), generating the active palladium-amido intermediate. The choice of base is a trade-off between reactivity and functional group compatibility.[5]
| Base | pKaH (in DMSO) | Advantages | Disadvantages |
| NaOtBu / KOtBu | ~32 | Highly reactive, promotes fast reaction rates, inexpensive. The most common choice.[4] | Incompatible with base-sensitive functional groups (esters, ketones, nitro groups).[10] |
| LHMDS / KHMDS | ~29 | Very strong, non-nucleophilic base. Good for substrates with protic functional groups.[10] | Air and moisture sensitive. Can be more expensive. |
| Cs₂CO₃ | ~13 | Weaker base, excellent functional group tolerance. Good solubility in some organic solvents.[13] | Often requires higher temperatures, higher catalyst loadings, or more active ligands. |
| K₃PO₄ | ~12 | Similar to Cs₂CO₃. Weaker, good tolerance, and cost-effective. | Can result in slower reactions. The solid nature can cause stirring issues on a large scale.[5] |
Catalytic Cycle Overview
Understanding the catalytic cycle is key to rational troubleshooting. For electron-deficient pyridines, the oxidative addition step is often the bottleneck.
General Experimental Protocol
This protocol provides a starting point for the amination of a generic electron-deficient chloropyridine with a primary amine. All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Materials:
-
Electron-deficient chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Through the septum, add the anhydrous, degassed toluene, followed by the amine via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Self-Validation Check: Look for the complete consumption of the starting chloropyridine and the appearance of a new, more polar spot (TLC) or a product with the expected mass (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired aminopyridine product.
References
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of 2-Chloro-6-methoxynicotinaldehyde
Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and purification techniques to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Chloro-6-methoxynicotinaldehyde and what are its critical steps?
A common and effective method for synthesizing 2-Chloro-6-methoxynicotinaldehyde is the Vilsmeier-Haack formylation of 2-chloro-6-methoxypyridine.[1][2] This reaction introduces an aldehyde group onto the pyridine ring. Critical parameters to control during this process include the reaction temperature, the ratio of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to the substrate, and the reaction time.[1] The electron-donating methoxy group on the pyridine ring facilitates this electrophilic substitution.
Q2: What are the primary byproducts I should expect during the Vilsmeier-Haack synthesis?
Several byproducts can form during the synthesis, which can be categorized as follows:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2-chloro-6-methoxypyridine.[1]
-
Isomeric Byproducts: Although formylation is directed by the methoxy group, minor isomers can sometimes form.[1]
-
Over-reaction Products: In some cases, diformylation or other secondary reactions on the pyridine ring might occur.[1]
-
Side-products from the Vilsmeier Reagent: Decomposition of the Vilsmeier reagent can lead to various chlorinated impurities.[1]
-
Hydrolysis Product: The desired product, 2-Chloro-6-methoxynicotinaldehyde, can undergo hydrolysis of the methoxy group under certain conditions, leading to the corresponding hydroxypyridine derivative.
-
Oxidation Product: The aldehyde group is susceptible to oxidation, which forms the corresponding carboxylic acid, 2-chloro-6-methoxynicotinic acid, especially during work-up or if exposed to air for extended periods.[1]
Q3: How can I effectively purify the crude 2-Chloro-6-methoxynicotinaldehyde?
The two most common and effective purification methods are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a highly effective method for separating the target compound from byproducts with different polarities. A silica gel column with a gradient eluent system, such as hexane and ethyl acetate, is typically employed.[1][3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for achieving high purity.[1] This often involves dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool, causing the pure compound to crystallize.
Q4: My final product is an oil instead of a solid. What should I do?
The presence of impurities often lowers the melting point of a compound, sometimes resulting in an oil.[4] To address this, you can:
-
Ensure all solvent has been removed under high vacuum.
-
Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[4]
-
If the oil persists, purification by column chromatography is the recommended next step to remove the impurities that are preventing crystallization.[4]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification of 2-Chloro-6-methoxynicotinaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Purity issues with the starting material. 3. Sub-optimal reaction temperature. | 1. Prepare the Vilsmeier reagent fresh before use. 2. Verify the purity of the 2-chloro-6-methoxypyridine. 3. Ensure the reaction reaches and maintains the optimal temperature.[1] |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient Vilsmeier reagent. | 1. Increase the reaction time or temperature and monitor progress by TLC or HPLC. 2. Use a slight excess of the Vilsmeier reagent.[1] |
| Formation of Isomeric Impurities | Non-regioselective formylation. | Purification by column chromatography is the most effective method to separate isomers.[1] |
| Product Degradation (e.g., oxidation to carboxylic acid) | 1. Harsh work-up conditions. 2. Exposure to air and light during storage. | 1. Use mild work-up procedures and carefully neutralize the reaction mixture.[1] 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] |
| Difficulty in Purification | 1. Impurities with similar polarity to the product. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. 2. Attempt to form a crystalline derivative for purification, followed by regeneration of the aldehyde, or explore different solvent systems for recrystallization.[1] |
III. Experimental Protocols & Methodologies
General Protocol for Vilsmeier-Haack Formylation
This protocol outlines the general procedure for the synthesis of 2-Chloro-6-methoxynicotinaldehyde.
-
Reagents: 2-chloro-6-methoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).[1]
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF.[1]
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring.[1]
-
After the addition, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[1]
-
Dissolve 2-chloro-6-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[1]
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.[1]
-
Neutralize with a saturated solution of NaHCO₃.[1]
-
Extract the product with DCM.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Pack a column with silica gel in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity to separate the components.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IV. Visualized Workflows and Pathways
Vilsmeier-Haack Reaction Pathway
Caption: The Vilsmeier-Haack reaction mechanism.
General Purification Workflow
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for the Suzuki Coupling of 2-Chloro-6-methoxynicotinaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 2-Chloro-6-methoxynicotinaldehyde. Given the unique electronic and steric characteristics of this substrate, this resource is designed to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of 2-Chloro-6-methoxynicotinaldehyde?
A1: The Suzuki coupling of 2-Chloro-6-methoxynicotinaldehyde presents a few key challenges. Firstly, as an aryl chloride, the carbon-chlorine bond is strong and less reactive towards oxidative addition to the palladium catalyst compared to bromides or iodides.[1][2] Secondly, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition.[3] Lastly, the presence of the aldehyde and methoxy substituents can influence the electronic properties and steric hindrance around the reactive site.
Q2: Is it necessary to protect the aldehyde group before starting the reaction?
A2: Generally, the aldehyde group is well-tolerated in Suzuki-Miyaura coupling reactions, and protection is often not required.[4][5] However, if you are experiencing side reactions involving the aldehyde, such as aldol condensation under strongly basic conditions, or if you are using a particularly sensitive boronic acid derivative, protection as an acetal may be considered.
Q3: What is a good starting point for catalyst and ligand selection for this reaction?
A3: For challenging heteroaryl chlorides like 2-Chloro-6-methoxynicotinaldehyde, a robust catalyst system is essential. A highly effective starting point would be a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand. The Buchwald dialkylbiaryl phosphine ligands are excellent candidates.[3][6]
| Catalyst Component | Recommended Starting Choice | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky and electron-rich, promoting oxidative addition of the C-Cl bond.[5][6] |
Q4: Which base and solvent system should I try first?
A4: The choice of base and solvent is critical for a successful Suzuki coupling. A common and often effective combination is a moderately strong inorganic base in an ethereal solvent.
| Condition | Recommended Starting Choice | Rationale |
| Base | K₂CO₃ or K₃PO₄ | Effective in activating the boronic acid for transmetalation without being overly harsh, which could affect the aldehyde group.[7] |
| Solvent | 1,4-Dioxane or Toluene with a small amount of water | These solvents are widely used for Suzuki couplings. The addition of water can sometimes enhance the reaction rate.[7][8] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: No or very low conversion to the desired product.
Q: I've set up my reaction with 2-Chloro-6-methoxynicotinaldehyde, a standard boronic acid, Pd(OAc)₂, and SPhos with K₂CO₃ in dioxane, but I'm seeing no product formation. What should I investigate first?
A: When a Suzuki coupling fails to initiate, the primary suspects are the catalyst's activity, the reaction conditions, and the integrity of your reagents. Here is a systematic troubleshooting approach:
Troubleshooting Workflow for No Reaction
Caption: Troubleshooting Decision Tree for No Product Formation.
-
Step 1: Catalyst System Integrity: Ensure your palladium source and ligand are not degraded. If they are old, consider using fresh batches. Pre-formed catalysts, such as the Buchwald G3 or G4 palladacycles, can also offer greater consistency.[3]
-
Step 2: Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation. Use freshly purchased or purified boronic acid. Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8]
-
Step 3: Reaction Conditions: For less reactive aryl chlorides, higher temperatures (e.g., 100-110 °C) may be necessary. Ensure your reaction is maintained under a strictly inert atmosphere (argon or nitrogen).
-
Step 4: Ligand and Base Modification: If the initial conditions fail, switching to a more electron-rich and bulky ligand like XPhos or RuPhos can facilitate the challenging oxidative addition step.[5] A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), can also enhance the rate of transmetalation.[7]
Issue 2: Formation of significant side products.
Q: My reaction is proceeding, but I'm observing a significant amount of homocoupling of my boronic acid and some unidentifiable byproducts. How can I improve the selectivity?
A: The formation of side products is a common issue in Suzuki couplings. Here’s how to address the most frequent culprits:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.
-
Solution: Ensure rigorous degassing of your solvent and reagents. Purging the reaction mixture with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is crucial. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation of the Starting Material: The 2-chloro-6-methoxynicotinaldehyde may be converted back to 6-methoxynicotinaldehyde.
-
Solution: This can sometimes occur in the presence of certain bases and protic solvents. Ensure your base is not overly aggressive and that your solvent is anhydrous.
-
Issue 3: The reaction is sluggish and does not go to completion.
Q: My reaction starts but stalls at around 50% conversion, even after prolonged heating. What adjustments can I make?
A: A stalled reaction often points to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can bind to the palladium center, leading to catalyst inhibition.[3]
-
Suboptimal Conditions:
-
Solution 1: Temperature: Gradually increase the reaction temperature. For challenging substrates, refluxing in a higher boiling point solvent like toluene or xylene might be necessary.
-
Solution 2: Concentration: The reaction concentration can play a role. Try running the reaction at a slightly higher or lower concentration to see if it impacts the rate.
-
Solution 3: Base and Solvent Screening: A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, THF) is a powerful way to identify optimal conditions for a sluggish reaction.
-
Experimental Protocols
Starting Point Protocol for Suzuki Coupling of 2-Chloro-6-methoxynicotinaldehyde
This protocol is a general starting point and may require optimization for your specific boronic acid partner.
Materials:
-
2-Chloro-6-methoxynicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-6-methoxynicotinaldehyde, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst Selection Workflow
Caption: A workflow for catalyst system optimization.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]
-
Li, Z., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
-
ElectronicsAndBooks. (n.d.). A general route to pyridine-modified salicylaldehydes via Suzuki coupling. [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3829. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 5044-5049. [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4185-4190. [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Muthumari, S., & Ramesh, R. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
Mondal, B., et al. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Dalton Transactions, 40(13), 3116-21. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
da Silva, J. L., et al. (2018). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 23(10), 2469. [Link]
-
Beilstein Journals. (n.d.). C2 to C6 biobased carbonyl platforms for fine chemistry. [Link]
-
Chevallier, F., & Mongin, F. (2008). Functionalization of diazines and benzo derivatives through deprotonated intermediates. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-6-methoxynicotinaldehyde
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Buchwald-Hartwig amination, specifically focusing on the challenging substrate, 2-Chloro-6-methoxynicotinaldehyde. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in modern organic chemistry.[1][2] However, its application to heteroaromatic systems, particularly those bearing sensitive functional groups, requires a nuanced approach. 2-Chloro-6-methoxynicotinaldehyde presents a classic example of such a challenge, where the electron-deficient nature of the pyridine ring is complicated by the presence of a base-sensitive aldehyde. This guide will address the critical aspect of base selection and provide comprehensive strategies to achieve successful amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered during the Buchwald-Hartwig amination of 2-Chloro-6-methoxynicotinaldehyde.
Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?
Low conversion with a chloropyridine substrate is a common hurdle, primarily due to the less reactive nature of the C-Cl bond compared to C-Br or C-I bonds.[3] The oxidative addition of the aryl chloride to the palladium(0) complex is often the rate-limiting step.[3]
-
Catalyst System:
-
Palladium Source: Ensure your palladium precursor is active. While Pd(OAc)₂ is common, pre-formed palladium catalysts (precatalysts) often provide more consistent results by efficiently generating the active Pd(0) species.[3]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for activating C-Cl bonds. Consider ligands such as RuPhos, BrettPhos, or DavePhos, which have demonstrated efficacy in the amination of challenging heteroaryl chlorides.[3]
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often necessary to drive the oxidative addition of the chloropyridine.[3]
-
Inert Atmosphere: The palladium(0) catalyst is susceptible to oxidation. It is imperative to conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
Q2: I'm observing significant decomposition of my starting material, likely due to the aldehyde group. How can I mitigate this?
The aldehyde functionality is highly susceptible to base-catalyzed side reactions, most notably the aldol condensation.[4][5] The choice of base is therefore critical to the success of this reaction.
-
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations, they can be too harsh for substrates with sensitive functional groups.[3] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better alternatives.[3][6] These bases are strong enough to facilitate the deprotonation of the amine in the catalytic cycle but are less likely to promote unwanted side reactions involving the aldehyde.
Base pKa of Conjugate Acid (in DMSO) General Applicability Suitability for Aldehyde Substrate NaOtBu ~32 High Low (risk of side reactions) K₃PO₄ ~26 Moderate High Cs₂CO₃ ~21 Moderate High -
Reaction Temperature: Lowering the reaction temperature can also help to suppress side reactions. However, this must be balanced with the need for sufficient thermal energy to promote the C-Cl bond activation.
Q3: Should I consider protecting the aldehyde group?
Yes, protecting the aldehyde is a viable and often recommended strategy, especially if milder bases do not yield satisfactory results. The most common protecting group for aldehydes is an acetal, which is stable to the basic conditions of the Buchwald-Hartwig amination.[7]
-
Acetal Protection: The aldehyde can be converted to a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid). This protecting group can be readily removed under acidic conditions after the amination is complete.[7]
Q4: What is the role of the base in the Buchwald-Hartwig catalytic cycle?
The base plays a crucial role in the deprotonation of the amine, which allows for its coordination to the palladium center and subsequent reductive elimination to form the desired C-N bond.[8] The choice of base can significantly influence the reaction rate and the compatibility with sensitive functional groups.
Experimental Protocols
Protocol 1: Direct Amination with a Mild Base
This protocol is a starting point for the direct amination of 2-Chloro-6-methoxynicotinaldehyde, employing a milder base to minimize side reactions involving the aldehyde.
Materials:
-
2-Chloro-6-methoxynicotinaldehyde
-
Amine
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, add 2-Chloro-6-methoxynicotinaldehyde (1.0 equiv), the desired amine (1.2 equiv), K₃PO₄ (2.0 equiv), the palladium precatalyst (2 mol %), and the RuPhos ligand (4 mol %) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Amination with a Protected Aldehyde
This protocol involves the protection of the aldehyde as an acetal prior to the amination reaction.
Step 1: Acetal Protection
-
To a solution of 2-Chloro-6-methoxynicotinaldehyde in toluene, add ethylene glycol (2.0 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected aldehyde.
Step 2: Buchwald-Hartwig Amination
-
Follow the procedure outlined in Protocol 1, using the protected aldehyde as the starting material. A stronger base like NaOtBu can be considered in this case, as the aldehyde is protected.
Step 3: Deprotection
-
Dissolve the purified amination product in a mixture of acetone and 1M aqueous HCl.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once complete, neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.
-
Dry, concentrate, and if necessary, purify the final product.
Visualizing the Catalytic Cycle and Workflow
To better understand the process, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and the decision-making workflow for this specific substrate.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for the amination reaction.
References
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Aldol condensation. Khan Academy. [Link]
-
Amination of base‐sensitive aryl chlorides using Cs2CO3 as the base and tBuOH as the solvent.[a] … ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Aldol Condensation Reaction [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methodologies for 2-Chloro-6-methoxynicotinaldehyde
For professionals in pharmaceutical research and fine chemical synthesis, the rigorous analytical characterization of key intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy in drug development. 2-Chloro-6-methoxynicotinaldehyde (CAS No. 95652-80-5), a versatile heterocyclic building block, is pivotal in the synthesis of a range of biologically active molecules.[1] Its purity and impurity profile can significantly influence the outcome of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the principal analytical techniques for the characterization and quality control of 2-Chloro-6-methoxynicotinaldehyde. We move beyond mere procedural descriptions to elucidate the underlying scientific principles and rationale, empowering researchers to select and optimize the most appropriate analytical strategy for their specific needs.
Foundational Analytical Techniques: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the information sought. For 2-Chloro-6-methoxynicotinaldehyde, a multifaceted approach is essential for comprehensive characterization, encompassing identity, purity, and the quantification of impurities. The most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application | Key Advantages | Limitations |
| HPLC-UV | Purity assessment, quantification, impurity profiling | High resolution for separating complex mixtures, excellent quantitative accuracy and precision, non-destructive. | Requires chromophores for UV detection, may not identify unknown impurities without a reference standard. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities | High sensitivity and selectivity, provides structural information for impurity identification.[2] | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes. |
| NMR Spectroscopy | Unambiguous structure elucidation, confirmation of identity | Provides detailed structural information, absolute method for quantification (qNMR), non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation | High sensitivity, provides exact mass and elemental composition (HRMS).[3] | Isomeric differentiation can be challenging without chromatography. |
| Infrared (IR) Spectroscopy | Functional group identification | Fast, simple, provides a characteristic fingerprint. | Limited structural information, not suitable for quantification of minor components. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC with UV detection is the cornerstone for assessing the purity of 2-Chloro-6-methoxynicotinaldehyde and quantifying related substances.[2] The pyridine ring and the aldehyde carbonyl group are strong chromophores, making UV detection highly effective.
Causality Behind Experimental Choices in HPLC Method Development
A robust HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detection wavelength. For a moderately polar compound like 2-Chloro-6-methoxynicotinaldehyde, a reversed-phase C18 column is the logical starting point. This choice is predicated on the principle of hydrophobic interaction, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.
The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a balance between retention time, resolution, and peak shape. A gradient elution is often preferred over an isocratic one to effectively separate impurities with a wide range of polarities and to shorten the total run time.[4]
The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure the highest sensitivity. For related compounds, absorbance maxima are often found around 230 nm.[5]
Workflow for HPLC Method Development
Caption: A streamlined workflow for HPLC analysis.
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve 2-Chloro-6-methoxynicotinaldehyde reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions. Calculate the purity by area normalization, assuming all impurities have a similar response factor. For accurate quantification of specific impurities, a reference standard for each impurity is required.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurity Identification
GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 2-Chloro-6-methoxynicotinaldehyde, such as residual solvents or certain byproducts.[2][6] The coupling of a gas chromatograph for separation with a mass spectrometer for detection provides a high degree of certainty in compound identification.[7]
Protocol: GC-MS for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard if required.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous confirmation of the chemical structure of 2-Chloro-6-methoxynicotinaldehyde.[8] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Interpreting the Spectra
Based on the structure and data from analogous compounds, the following spectral features are expected:[3][9]
-
¹H NMR:
-
A singlet for the aldehyde proton (~10.3 ppm).
-
Two doublets or an AX system for the aromatic protons on the pyridine ring.
-
A singlet for the methoxy group protons (~4.0 ppm).
-
-
¹³C NMR:
-
A signal for the aldehyde carbon (~189 ppm).
-
Signals for the aromatic carbons, including those bearing the chloro and methoxy groups.
-
A signal for the methoxy carbon (~56 ppm).
-
Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity of atoms within the molecule.[10]
Workflow for Structural Confirmation by NMR
Caption: Logical steps for NMR-based structure verification.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the primary analytical methods. These values are based on typical performance for similar analytes and should be validated for the specific application.[4][11][12]
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~1-10 ppm |
| Limit of Quantitation (LOQ) | ~0.03% | ~5-30 ppm |
| Linearity (r²) | >0.999 | >0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98-102% | 90-110% |
Conclusion: An Integrated Analytical Strategy
For comprehensive quality control of 2-Chloro-6-methoxynicotinaldehyde, no single technique is sufficient. A robust analytical strategy integrates the strengths of multiple methods. HPLC-UV serves as the primary tool for purity assessment and quantification. GC-MS is invaluable for detecting and identifying volatile impurities. Finally, NMR spectroscopy provides the definitive structural confirmation. By understanding the principles and practical considerations of each technique, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby supporting the successful advancement of drug development programs.
References
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SpectraBase. 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Available from: [Link]
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BrJAC. Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Available from: [Link]
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Chemistry LibreTexts. Interpreting 2-D NMR Spectra. Available from: [Link]
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PubChem. 2-Chloro-6-methoxyquinoline. Available from: [Link]
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ResearchGate. HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Available from: [Link]
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NIST WebBook. 2-Chloro-2',6'-acetoxylidide. Available from: [Link]
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ResearchGate. Synthesis and characterization some of metals(II) complexes with 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone ligand. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. 2-chlorobutane 1H NMR spectrum analysis. Available from: [Link]
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ResearchGate. A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Available from: [Link]
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MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Available from: [Link]
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PubMed. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Available from: [Link]
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PubMed. Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Available from: [Link]
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DTIC. Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane. Available from: [Link]
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MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available from: [Link]
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PubMed. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Available from: [Link]
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ATSDR. Analytical Methods for 2-Butoxyethanol. Available from: [Link]
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EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]
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A Researcher's Guide to Regioselectivity in Reactions of 2-Chloro-6-methoxynicotinaldehyde
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Chloro-6-methoxynicotinaldehyde stands out as a versatile building block, offering multiple reaction sites for molecular elaboration. However, harnessing its full synthetic potential hinges on a thorough understanding and control of regioselectivity. This guide provides an in-depth comparison of reaction outcomes at the various functional groups of this molecule, supported by mechanistic insights and experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The Electronic Landscape: Directing Influences on Reactivity
The reactivity of 2-Chloro-6-methoxynicotinaldehyde is governed by the interplay of the electronic effects of its three substituents on the pyridine ring. The nitrogen atom, being highly electronegative, renders the ring electron-deficient, particularly at the C2, C4, and C6 positions. The substituents further modulate this reactivity profile:
-
2-Chloro Group: The chlorine atom exerts a -I (inductive) effect, withdrawing electron density and making the C2 position susceptible to nucleophilic attack. It also serves as a leaving group in various substitution and cross-coupling reactions.
-
6-Methoxy Group: The methoxy group exhibits a +M (mesomeric) effect, donating electron density to the ring, and a -I effect. The resonance donation partially counteracts the electron-withdrawing nature of the pyridine nitrogen and the chloro group.
-
3-Formyl (Aldehyde) Group: The aldehyde group is strongly electron-withdrawing (-M and -I effects), further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution.
The cumulative effect of these groups creates a nuanced reactivity map, where the C2 position is primed for substitution reactions, and the aldehyde at C3 offers a handle for derivatization, while the methoxy group at C6 influences the overall electron density and can also be a site for potential ether cleavage under harsh conditions.
Caption: Electronic influences on the 2-Chloro-6-methoxynicotinaldehyde ring.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position
The electron-deficient nature of the pyridine ring, exacerbated by the chloro and aldehyde substituents, makes the C2 position a prime target for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by electron-withdrawing groups.
While direct experimental data for 2-Chloro-6-methoxynicotinaldehyde is not extensively published, the principles of SNAr on similar heterocyclic systems, such as 2,4-dichloroquinazolines, strongly suggest that the C2 position is highly activated towards nucleophilic attack.[1][2] Computational studies have shown that the stability of the σ-complex intermediate is a key determinant of regioselectivity in SNAr reactions.[3][4][5]
Table 1: Comparison of Predicted Regioselectivity in SNAr Reactions
| Nucleophile | Predicted Major Product | Rationale |
| Primary/Secondary Amine | 2-Amino-6-methoxynicotinaldehyde | The C2 position is the most electron-deficient and sterically accessible for nucleophilic attack. |
| Alkoxide | 2,6-Dimethoxynicotinaldehyde | Similar to amination, the C2 position is the preferred site of attack. |
| Thiolate | 6-Methoxy-2-(alkylthio)nicotinaldehyde | The high nucleophilicity of thiolates favors reaction at the most electrophilic center. |
Experimental Protocol: Synthesis of 2-Amino-6-methoxynicotinaldehyde (Representative)
This protocol is based on analogous reactions with substituted chloropyridines.
-
Reaction Setup: In a sealed tube, dissolve 2-Chloro-6-methoxynicotinaldehyde (1.0 eq.) in a suitable solvent such as dioxane or DMF.
-
Reagent Addition: Add the desired primary or secondary amine (1.2-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For 2-Chloro-6-methoxynicotinaldehyde, the C-Cl bond at the C2 position is the reactive handle for these transformations. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[6][7] While chloro-pyridines are less reactive than their bromo or iodo counterparts, the use of appropriate catalysts and ligands can achieve high yields.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for forming C-C bonds.[9] For 2-Chloro-6-methoxynicotinaldehyde, this reaction is expected to proceed selectively at the C2 position. In di- or poly-halogenated pyridines, the site of the Suzuki-Miyaura coupling can often be controlled by the choice of catalyst and reaction conditions.[10][11]
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst/Ligand | Typical Reaction Conditions | Advantages | Disadvantages |
| Pd(PPh3)4 | Toluene/DME, aqueous base, 80-100 °C | Commercially available, well-established | Can be sensitive to air and moisture, may require higher catalyst loading for chlorides. |
| Pd(OAc)2 / SPhos | Toluene/Dioxane, strong base (e.g., K3PO4), 80-110 °C | High activity for aryl chlorides, broad substrate scope | Ligand can be expensive. |
| Pd2(dba)3 / XPhos | Dioxane/t-BuOH, strong base (e.g., K3PO4), 80-110 °C | Excellent for challenging couplings, high turnover numbers | Air-sensitive catalyst precursor. |
Experimental Protocol: Synthesis of 6-Methoxy-2-phenylnicotinaldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of other chloro-pyridines.[12]
-
Reaction Setup: To a degassed mixture of 2-Chloro-6-methoxynicotinaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent system like toluene/ethanol/water (4:1:1).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere (N2 or Ar) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14][15] This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. The reaction with 2-Chloro-6-methoxynicotinaldehyde is anticipated to occur exclusively at the C2 position.
Experimental Protocol: Synthesis of 6-Methoxy-2-(phenylethynyl)nicotinaldehyde via Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Chloro-6-methoxynicotinaldehyde (1.0 eq.) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add phenylacetylene (1.2 eq.), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq.), a copper(I) co-catalyst like CuI (0.05 eq.), and a base, typically an amine such as triethylamine or diisopropylamine.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water, dry, and purify by chromatography.
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A Comparative Guide to the Reactivity of 2-Chloro-6-methoxynicotinaldehyde and 2-Bromo-6-methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Substituted pyridines are a cornerstone of many biologically active molecules, and the ability to functionalize them efficiently is a key determinant of synthetic success. This guide provides an in-depth, objective comparison of the reactivity of two closely related and synthetically valuable intermediates: 2-Chloro-6-methoxynicotinaldehyde and 2-Bromo-6-methoxynicotinaldehyde .
This analysis, grounded in fundamental chemical principles and supported by experimental data from the literature, aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors. We will explore the nuanced differences in their reactivity across a spectrum of common and critical chemical transformations, from palladium-catalyzed cross-coupling reactions to nucleophilic aromatic substitutions.
Core Physicochemical and Electronic Properties
Before delving into their reactivity, it is essential to understand the intrinsic properties of these molecules. The pyridine ring, being electron-deficient, is activated towards certain types of reactions. The substituents—a halogen at the 2-position, a methoxy group at the 6-position, and an aldehyde at the 3-position—each play a crucial role in modulating the electronic landscape of the molecule.
| Property | 2-Chloro-6-methoxynicotinaldehyde | 2-Bromo-6-methoxynicotinaldehyde |
| CAS Number | 95652-80-5[1][2] | 1060810-41-4[3][4][5][6] |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₆BrNO₂[6] |
| Molecular Weight | 171.58 g/mol [1] | 216.03 g/mol [6][7] |
| C-X Bond Energy | ~339 kJ/mol (for C-Cl on a pyridine ring)[8] | ~276 kJ/mol (for C-Br on a pyridine ring)[8] |
The most significant intrinsic difference influencing their reactivity in many transformations is the carbon-halogen bond strength . The C-Cl bond is substantially stronger than the C-Br bond.[8][9][10] This difference in bond dissociation energy is a critical factor in reactions where the cleavage of this bond is a key step, such as in palladium-catalyzed cross-coupling reactions.[8]
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C, C-N, and C-O bonds. The reactivity of 2-halopyridines in these transformations is directly linked to the ease of the oxidative addition of the C-X bond to the Pd(0) catalyst, which is often the rate-determining step.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing 2-chloro- and 2-bromopyridines, the weaker C-Br bond of the bromo-derivative leads to a faster rate of oxidative addition, and thus, higher reactivity.[8]
General Reactivity Trend: 2-Bromo-6-methoxynicotinaldehyde > 2-Chloro-6-methoxynicotinaldehyde
While 2-bromopyridines are generally more reactive and can often be coupled under milder conditions, significant advancements in catalyst technology have made the use of the more economical and readily available chloropyridines highly efficient.[8] The key to success with 2-chloro-6-methoxynicotinaldehyde lies in the selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 6 | 90 |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 12 | 85 |
This table presents representative data for simpler 2-halopyridines to illustrate the general trend. Specific yields for the title compounds will depend on the exact conditions and coupling partners.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-methoxyphenyl)-6-methoxynicotinaldehyde from either the chloro or bromo precursor.
Materials:
-
2-Halo-6-methoxynicotinaldehyde (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (for bromo-compound) or Pd₂(dba)₃/SPhos (for chloro-compound) (0.02 mmol Pd)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-6-methoxynicotinaldehyde, 4-methoxyphenylboronic acid, palladium catalyst/ligand, and K₂CO₃.
-
Add the toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[11] Similar to the Suzuki-Miyaura coupling, the reactivity of 2-halopyridines is governed by the C-X bond strength. Consequently, 2-bromo-6-methoxynicotinaldehyde is expected to be more reactive than its chloro-counterpart.
General Reactivity Trend: 2-Bromo-6-methoxynicotinaldehyde > 2-Chloro-6-methoxynicotinaldehyde
For the amination of 2-chloro-6-methoxynicotinaldehyde, more forcing conditions, such as higher temperatures, longer reaction times, and more sterically demanding and electron-rich ligands, are generally required to achieve yields comparable to the bromo-derivative.[12]
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | Good |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / Dicyclohexylphosphinobiphenyl | NaOtBu | Toluene | 100 | Good |
This table presents representative data for simpler 2-halopyridines to illustrate the general trend.[12]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNA_r): An Inversion of Reactivity
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is often reversed in nucleophilic aromatic substitution (SNA_r) reactions.[13] This is because the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring, forming a Meisenheimer complex.[14][15] The cleavage of the C-X bond occurs in a subsequent, faster step.
General Reactivity Trend: 2-Fluoro- > 2-Chloro- > 2-Bromo- > 2-Iodo-nicotinaldehyde
The high electronegativity of chlorine relative to bromine makes the carbon atom at the 2-position more electrophilic and thus more susceptible to nucleophilic attack.[13] Therefore, 2-chloro-6-methoxynicotinaldehyde is expected to be more reactive than 2-bromo-6-methoxynicotinaldehyde in SNA_r reactions.
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group further activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[15]
Common Nucleophiles in SNA_r Reactions:
Reaction Mechanism: Nucleophilic Aromatic Substitution
Caption: Simplified mechanism of an SNA_r reaction on a 2-halopyridine.
Synthesis and Availability
Both 2-chloro-6-methoxynicotinaldehyde and 2-bromo-6-methoxynicotinaldehyde are accessible through multi-step synthetic sequences. The choice of starting materials and the specific synthetic route can influence the overall cost and availability of these reagents.
A common strategy for the synthesis of such compounds involves the formylation of a pre-functionalized pyridine ring, for instance, via a Vilsmeier-Haack reaction on a 2-halo-6-methoxypyridine.[18] Alternatively, functional group interconversion from a pre-existing group at the 3-position can be employed.
Practical Considerations and Recommendations
The choice between 2-chloro-6-methoxynicotinaldehyde and 2-bromo-6-methoxynicotinaldehyde should be guided by the specific transformation being planned.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.): 2-Bromo-6-methoxynicotinaldehyde is the more reactive substrate and is generally preferred for achieving high yields under milder conditions. However, if cost and availability are primary concerns, 2-chloro-6-methoxynicotinaldehyde is a viable alternative, provided that a more sophisticated and active catalyst system is employed.
-
For nucleophilic aromatic substitution (SNA_r) reactions: 2-Chloro-6-methoxynicotinaldehyde is the more reactive substrate due to the higher electronegativity of chlorine, which enhances the electrophilicity of the C-2 position.
Conclusion
The reactivity of 2-chloro-6-methoxynicotinaldehyde and 2-bromo-6-methoxynicotinaldehyde is not interchangeable. A clear understanding of the underlying mechanistic principles for different reaction classes is crucial for the successful design and execution of synthetic routes. While the bromo-derivative offers higher reactivity in the widely used palladium-catalyzed cross-coupling reactions, the chloro-analogue demonstrates superior performance in nucleophilic aromatic substitution reactions. The judicious selection of the appropriate halide, coupled with optimized reaction conditions, will undoubtedly pave the way for the efficient synthesis of complex molecules for a wide range of applications in research and development.
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A Senior Application Scientist's Guide to Suzuki Coupling of 2-Chloropyridines: A Comparative Yield Analysis
Introduction: The Challenge and Opportunity of 2-Chloropyridines
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for forging carbon-carbon bonds.[1] For researchers in medicinal chemistry and drug development, the 2-arylpyridine scaffold is a privileged structure, appearing in a multitude of blockbuster pharmaceuticals. Traditionally, the synthesis of these motifs has relied on more reactive 2-bromo or 2-iodopyridines. However, from a process chemistry and cost-of-goods perspective, the use of inexpensive and widely available 2-chloropyridines is highly desirable.
This transition is not without its challenges. The inherent strength of the C-Cl bond makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle significantly more difficult compared to its heavier halogen counterparts.[2] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and reduced yields.[3][4]
Overcoming these hurdles requires a sophisticated understanding of the catalytic system. The judicious selection of the palladium source, and more critically, the supporting ligand, is paramount to achieving high-yield couplings. This guide provides a comparative analysis of modern catalytic systems, offering field-proven insights and actionable data to empower researchers to successfully employ 2-chloropyridines as viable substrates in their synthetic campaigns.
The Modern Catalyst's Toolkit: A Comparative Performance Analysis
The evolution of Suzuki-Miyaura catalysis has moved from "traditional" phosphine ligands to highly specialized, sterically demanding, and electron-rich systems designed specifically for activating unreactive C-Cl bonds. The two most successful classes of ligands for this transformation are the biaryl phosphines (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs).[1]
Why are these ligands so effective?
-
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These ligands possess two key features. First, their steric bulk promotes the formation of a highly reactive, monoligated 14-electron Pd(0)L species, which is crucial for efficient oxidative addition. This bulk also accelerates the final reductive elimination step to release the product.[4][5] Second, their strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the cleavage of the strong C-Cl bond.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than the most electron-rich phosphines.[3][4] This strong donation forms a very stable Pd-NHC bond, preventing catalyst decomposition at the high temperatures often required for C-Cl activation. This stability and strong electronic push make them exceptionally effective for coupling challenging heteroaryl chlorides.[3]
The following table summarizes a comparative analysis of various catalytic systems for the Suzuki coupling of 2-chloropyridine with phenylboronic acid, demonstrating the dramatic impact of ligand choice on reaction yield.
| Catalyst / Precatalyst | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [4] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [4] |
| PEPPSI-IPr | IPr (NHC) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [4] |
| [(IPr)Pd(allyl)Cl] | IPr (NHC) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [4] |
Key Takeaway: While traditional catalysts like Pd(PPh₃)₄ can provide respectable yields, the data clearly shows that modern Buchwald-type phosphine ligands and NHC-based systems consistently deliver superior performance, often under milder conditions and with shorter reaction times. For challenging substrates, these advanced catalytic systems are not just an improvement; they are enabling.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
To understand why ligand selection is so critical, one must understand the fundamental steps of the catalytic cycle. The process is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination. Each step presents a potential bottleneck that a well-chosen ligand can help overcome.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine. This is typically the most challenging step and is greatly accelerated by electron-rich ligands that enhance the reactivity of the palladium center.[2]
-
Transmetalation: The aryl group from the boronic acid (which is activated by a base) is transferred to the palladium(II) complex, displacing the chloride. The choice of base and solvent is critical here to ensure the boronate species is sufficiently active.[6]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are expelled from the coordination sphere, forming the final 2-arylpyridine product and regenerating the Pd(0) catalyst. Sterically bulky ligands are known to promote this final, product-releasing step.[4]
Field-Proven Experimental Protocol: High-Yield Coupling Using a Buchwald Precatalyst
This protocol is a representative example adapted from methodologies that have proven highly successful for the coupling of 2-chloropyridines.[4] Using a pre-formed palladacycle (a "precatalyst") ensures the reliable formation of the active Pd(0) species and often leads to more reproducible results.
Objective: To synthesize 2-(p-tolyl)pyridine from 2-chloropyridine and 4-methylphenylboronic acid.
Materials:
-
Palladium Source: XPhos Pd G3 (a Buchwald precatalyst)
-
Reactants: 2-chloropyridine, 4-methylphenylboronic acid
-
Base: Potassium phosphate (K₃PO₄), anhydrous
-
Solvent: tert-Amyl alcohol (t-AmylOH), anhydrous
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).
Step-by-Step Procedure:
-
Vessel Preparation (The "Why"): In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv). The use of excess boronic acid accounts for potential protodeboronation or homocoupling side reactions. K₃PO₄ is an effective base for these couplings.[5]
-
Catalyst Addition (The "Why"): Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). The catalyst loading is kept low to ensure a high turnover number (TON), which is economically and environmentally favorable.
-
Inert Atmosphere (The "Why"): Seal the flask/vial with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This "degassing" process is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and will be deactivated if the reaction is performed in air, leading to significantly lower yields.[7]
-
Solvent Addition (The "Why"): Add anhydrous t-Amyl alcohol (5 mL) via syringe. t-Amyl alcohol is an excellent solvent for these reactions, often providing higher yields than other common solvents like dioxane or toluene for certain substrate classes.[4]
-
Reaction Execution (The "Why"): Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir the reaction vigorously. The high temperature is necessary to provide the activation energy required to cleave the strong C-Cl bond.[7]
-
Monitoring and Work-up (The "Why"): Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-(p-tolyl)pyridine product.
This self-validating protocol, which incorporates a highly active catalyst and rigorous inerting techniques, provides a reliable starting point for researchers exploring the Suzuki coupling of 2-chloropyridines.
Conclusion
The Suzuki-Miyaura coupling of 2-chloropyridines has transitioned from a synthetic challenge to a routine and powerful transformation. The key to this advancement lies not in forcing conditions, but in the rational design and application of sophisticated catalytic systems. By leveraging bulky, electron-rich biaryl phosphine ligands or robust N-heterocyclic carbene ligands, researchers can overcome the inherent inertness of the C-Cl bond. The data and protocols presented in this guide demonstrate that with the appropriate choice of catalyst, 2-chloropyridines can be used to generate valuable 2-arylpyridine structures in high yields, offering a more economical and efficient path for discovery and development programs.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
-
Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids. ResearchGate. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
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LC-MS analysis of 2-Chloro-6-methoxynicotinaldehyde reaction mixtures
An In-Depth Technical Guide to the LC-MS Analysis of 2-Chloro-6-methoxynicotinaldehyde Reaction Mixtures
Introduction: The Analytical Imperative in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise characterization of chemical reactions is paramount. 2-Chloro-6-methoxynicotinaldehyde, a key heterocyclic building block with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58, serves as a critical intermediate in the synthesis of more complex molecules.[1] Its reactivity is centered around the aldehyde group and the chlorine atom, making it a versatile substrate for various coupling and condensation reactions.
The success of these synthetic endeavors hinges on the ability to accurately monitor reaction progress, identify and quantify the desired product, and characterize any impurities or byproducts. A raw reaction mixture is a complex matrix containing the target analyte, unreacted starting materials, reagents, and potential side-products. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of 2-Chloro-6-methoxynicotinaldehyde reaction mixtures, designed for researchers and drug development professionals who require reliable and validated analytical data.
Chapter 1: Deconstructing the Analytical Challenge
The primary challenge in analyzing 2-Chloro-6-methoxynicotinaldehyde reaction mixtures lies in the need to separate structurally similar compounds. Pyridine derivatives are common in synthesis and often exhibit similar chromatographic behavior.[2][3][4] An effective analytical method must possess sufficient selectivity to resolve the target analyte from potential impurities, such as unreacted precursors (e.g., 2-chloro-6-methoxypyridine[5]) or isomers (e.g., 6-chloro-2-methoxynicotinaldehyde[6]). Furthermore, the method must be compatible with mass spectrometry to provide definitive identification and structural information.
Chapter 2: The Core Methodology: A Comparative Look at Reversed-Phase LC-MS
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for analyzing small, moderately polar organic molecules like pyridine derivatives.[3][7][8] The separation is driven by the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The choice of both column and mobile phase is critical for achieving the desired resolution and selectivity.[9]
Comparative Analysis of Stationary Phases
The heart of the separation is the HPLC column. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative chemistries can offer unique selectivity for challenging separations. Here, we compare a standard C18 column with a Phenyl-Hexyl column, which provides alternative selectivity due to π-π interactions with aromatic analytes.
Experimental Protocol 1: C18 Column Method
-
Column: C18, 100 x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
Experimental Protocol 2: Phenyl-Hexyl Column Method
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 15% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 15% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
Data Presentation: Performance Comparison
The following table summarizes hypothetical but realistic performance data for the two methods, illustrating how column choice can impact critical chromatographic parameters. "Impurity A" represents a hypothetical closely-eluting, less polar byproduct.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale |
| Retention Time (2-Chloro-6-methoxynicotinaldehyde) | 4.2 min | 4.8 min | Phenyl-Hexyl phase offers stronger retention for aromatic compounds via π-π interactions. |
| Resolution (Rs) from Impurity A | 1.6 | 2.2 | The alternative selectivity of the Phenyl-Hexyl phase improves separation from the closely related impurity. |
| Peak Asymmetry (As) | 1.2 | 1.1 | Both methods provide good peak shape, crucial for accurate integration and quantification. |
| Sensitivity (S/N for 10 ng/mL) | 85 | 92 | Enhanced peak shape and potentially lower baseline noise can improve sensitivity. |
Expertise & Experience: While the C18 column provides a satisfactory separation (Rs > 1.5 is generally considered baseline resolved), the Phenyl-Hexyl column offers superior resolution. This increased separation provides a more robust method, making it less susceptible to minor variations in mobile phase or temperature and providing greater confidence in impurity quantification.
Chapter 3: Definitive Identification with Mass Spectrometry
Mass spectrometry provides two crucial pieces of information: the molecular weight of the eluting compounds and, through fragmentation, clues to their structure.[10][11]
The Chlorine Isotope Signature: A Self-Validating System
A key feature of analyzing chlorine-containing compounds is their distinct isotopic signature.[12] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[13] This results in a characteristic M+2 peak in the mass spectrum with an intensity approximately one-third that of the molecular ion peak ([M]⁺).[14][15]
For 2-Chloro-6-methoxynicotinaldehyde (MW: 171.58), we expect to see:
-
[M]⁺: An ion at m/z corresponding to the molecule with a ³⁵Cl atom.
-
[M+2]⁺: An ion at m/z + 2 corresponding to the molecule with a ³⁷Cl atom.
Observing this ~3:1 isotopic pattern is a powerful confirmation that the detected peak corresponds to a singly chlorinated compound, adding a layer of trustworthiness to the identification.
Tandem Mass Spectrometry (MS/MS) for Impurity Elucidation
When an unknown impurity is detected, tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion of the impurity is isolated and fragmented. The resulting fragment ions provide a "fingerprint" that can be used to deduce the impurity's structure. This is invaluable for identifying reaction byproducts or degradation products without needing to synthesize authentic standards.
Chapter 4: A Practical Workflow for Sample Preparation and Analysis
A reliable result starts with proper sample preparation. For reaction monitoring, a simple and fast "dilute-and-shoot" method is often sufficient and minimizes sample manipulation.[16][17]
Step-by-Step Sample Preparation Protocol
-
Aliquot: Carefully take a representative 10 µL aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot with 990 µL of a 50:50 mixture of Acetonitrile:Water. This 100-fold dilution helps prevent column overloading and MS source contamination.[18]
-
Vortex: Mix the sample thoroughly for 10 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the system.
-
Analysis: Place the vial in the autosampler for injection.
The entire analytical process can be visualized as a logical flow from the initial sample to the final data interpretation.
Caption: Workflow for LC-MS Analysis of Reaction Mixtures.
Chapter 5: Method Validation: The Foundation of Trustworthiness
To ensure the reliability of the analytical data, the chosen LC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, starting materials, etc.). Peak purity can be assessed using MS data.[21]
-
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.[22]
-
Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[23][24]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[22]
A properly validated method ensures that the data generated is accurate, reliable, and fit for purpose in a regulated drug development environment.[25]
Conclusion
The successful analysis of 2-Chloro-6-methoxynicotinaldehyde reaction mixtures is a multi-faceted process that relies on the synergistic combination of optimized liquid chromatography and mass spectrometry. While a standard C18 column can provide adequate results, this guide demonstrates that exploring alternative stationary phases, such as Phenyl-Hexyl, can yield superior resolution and method robustness. The inherent diagnostic power of mass spectrometry, particularly the confirmation of the chlorine isotopic pattern, provides an unequivocal layer of validation to the analytical results. By following a structured approach encompassing methodical sample preparation, comparative chromatographic evaluation, and rigorous validation, researchers can generate high-quality, trustworthy data essential for advancing their research and development goals.
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LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC - NIH. (2023). National Institutes of Health. [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). National Institutes of Health. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2019). ResearchGate. [Link]
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2-Chloro-6-methoxybenzaldehyde. (n.d.). PubChem. [Link]
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Halogenated Organic Compounds. (2022). Spectroscopy Online. [Link]
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Gas-Liquid Chromatography of Pyridines Using New Solid Support. (1960). ACS Publications. [Link]
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Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]
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Mass spectrometry of halogen-containing organic compounds. (1975). ResearchGate. [Link]
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3-Pyridinecarboxaldehyde. (n.d.). SIELC Technologies. [Link]
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Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2013). Pharmaceutical Technology. [Link]
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Advanced sample preparation techniques prior to LC-MS. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Biological Activity Screening of 2-Chloro-6-methoxynicotinaldehyde Derivatives
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and versatile reactivity make it a privileged structure in medicinal chemistry. Within this class of compounds, 2-Chloro-6-methoxynicotinaldehyde stands out as a particularly valuable starting material. The presence of a reactive aldehyde group, a strategically positioned chlorine atom, and a methoxy group offers a trifecta of functional handles for synthetic elaboration. This guide provides an in-depth, comparative analysis of the biological activities of various derivatives synthesized from 2-Chloro-6-methoxynicotinaldehyde, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental data supporting these activities, provide detailed protocols for their screening, and explore the underlying structure-activity relationships.
The Synthetic Versatility of 2-Chloro-6-methoxynicotinaldehyde: A Gateway to Diverse Heterocycles
The chemical architecture of 2-Chloro-6-methoxynicotinaldehyde allows for its transformation into a wide array of heterocyclic systems. The aldehyde functionality serves as a key synthon for the construction of Schiff bases and chalcones, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions. This versatility is paramount in generating a library of diverse molecular entities for biological screening.
Caption: MTT assay workflow for cytotoxicity screening.
Antimicrobial Activity: Exploring Schiff Base Derivatives
Schiff bases, formed by the condensation of primary amines with aldehydes, are another class of compounds known for their broad-spectrum antimicrobial activities. The imine or azomethine group (-C=N-) is a critical pharmacophore responsible for their biological action.
Comparative Antimicrobial Activity of Schiff Base Derivatives
Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives
| Compound Class | Test Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Unsymmetrical Schiff Base Metal Complexes | Escherichia coli | Positive effect | [1] |
| Staphylococcus aureus | Positive effect | [1] | |
| Chiral Zn(II) Schiff Base Complexes | Staphylococcus aureus | More effective against Gram-positive bacteria | [2] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds. [3][4][5][6] Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial culture. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation and Inoculation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes. Once solidified, inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well in millimeters.
-
Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) to validate the results. [3]
Caption: Agar well diffusion assay workflow.
Anti-inflammatory Activity: Investigating Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones. They have garnered significant attention for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.
Comparative Anti-inflammatory Activity of Pyrazoline Derivatives
Although direct experimental data for pyrazoline derivatives of 2-Chloro-6-methoxynicotinaldehyde is scarce, studies on other pyrazoline series demonstrate their potential as anti-inflammatory agents. For instance, certain N-substituted pyrazoline derivatives have shown potent and selective COX-2 inhibition. [7] Table 3: Representative Anti-inflammatory Activity of Pyrazoline Derivatives
| Compound Class | In Vivo Model | Activity (% Inhibition of Edema) | Reference |
| 1,3,5-Trisubstituted-2-pyrazolines | Carrageenan-induced rat paw edema | Compound 3d showed the most activity | [8] |
| Pyrazolines from 2-acetyl thiophene chalcones | Carrageenan-induced rat paw edema | Moderate to considerable activity | [9][10] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model for In Vivo Anti-inflammatory Screening
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. [11][12][13][14][15] Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping: Acclimatize rats (e.g., Wistar rats) for at least one week before the experiment. Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized derivatives.
-
Compound Administration: Administer the test compounds and the standard drug (usually intraperitoneally or orally) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (0.1 mL) into the subplantar region of the right hind paw of each rat. [14]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. [14]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Carrageenan-induced paw edema assay workflow.
Conclusion and Future Perspectives
2-Chloro-6-methoxynicotinaldehyde is a promising scaffold for the development of a diverse range of biologically active compounds. While direct experimental evidence for its derivatives is still emerging in the public domain, the analysis of structurally related compounds strongly suggests that its Schiff base, chalcone, and subsequent heterocyclic derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a robust framework for the systematic screening of these novel compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of derivatives from this versatile starting material to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-methoxynicotinaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Chloro-6-methoxynicotinaldehyde are not merely regulatory hurdles; they are cornerstones of responsible research and development. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-Chloro-6-methoxynicotinaldehyde, moving beyond mere compliance to foster a culture of safety and environmental stewardship in the laboratory.
Hazard Assessment and Risk Mitigation
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 2-Chloro-6-methoxynicotinaldehyde is paramount. Based on data for the compound and structurally similar chemicals, the primary hazards are categorized as follows:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
The causality behind these hazards lies in the reactivity of the chlorinated pyridine ring and the aldehyde functional group. These features can lead to adverse reactions with biological macromolecules upon exposure. Therefore, a proactive approach to risk mitigation through the consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification | Rationale for Use |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Provides a primary barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is compromised. |
| Eye Protection | Safety goggles with side shields or a full-face shield.[1][2] | Protects the eyes and face from splashes or airborne particles of the compound.[1] |
| Lab Coat/Gown | A long-sleeved, buttoned lab coat or a chemical-resistant gown. | Protects the body and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any dust or vapors. |
In-Lab Waste Management: A Step-by-Step Protocol
The proper disposal of 2-Chloro-6-methoxynicotinaldehyde begins at the point of generation. Meticulous segregation and labeling are critical to ensure safety and compliance with hazardous waste regulations.
Waste Segregation
Due to its chemical structure, 2-Chloro-6-methoxynicotinaldehyde and any materials contaminated with it must be classified as halogenated organic hazardous waste .[3][4][5] This waste stream must be kept separate from all other types of waste, including non-halogenated organic waste, aqueous waste, and general laboratory trash.[3][6][7]
Rationale: Halogenated and non-halogenated organic wastes are treated differently for final disposal.[7] Non-halogenated solvents can sometimes be recycled as fuel additives, whereas halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[5] Cross-contamination can lead to entire batches of waste being treated under the more stringent and costly protocol for halogenated materials.
Waste Container Selection and Labeling
Container Selection:
-
Primary Container: Use a designated, leak-proof container with a secure screw-top cap.[7][8] Glass or high-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[6] Avoid using metal containers for corrosive wastes, as they can degrade and leak.[9][10][11]
-
Secondary Containment: The primary waste container should be stored in a larger, chemically resistant secondary container capable of holding the entire volume of the primary container in case of a leak.[12]
Labeling Protocol:
A clearly and accurately labeled waste container is a cornerstone of laboratory safety and regulatory compliance. The label must be affixed to the container as soon as the first drop of waste is added and should include the following information:[8][12]
-
The words "Hazardous Waste "[12]
-
Full Chemical Name: "2-Chloro-6-methoxynicotinaldehyde" (avoiding abbreviations or chemical formulas)[8]
-
Composition: If it is a solution, list all components and their approximate percentages.[12]
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Generator Information: Name of the principal investigator and the laboratory location.
Disposal Procedures
Disposal of Unused or Expired 2-Chloro-6-methoxynicotinaldehyde
Pure, unused, or expired 2-Chloro-6-methoxynicotinaldehyde should be disposed of in its original container if it is in good condition. If the container is compromised, transfer the chemical to a suitable, labeled hazardous waste container.
Disposal of Contaminated Solid Waste
Items such as gloves, weighing paper, pipette tips, and absorbent pads that are contaminated with 2-Chloro-6-methoxynicotinaldehyde must be disposed of as solid halogenated organic hazardous waste.
Protocol:
-
Collect all contaminated solid materials in a designated, leak-proof plastic bag or a lined, rigid container.[13]
-
Clearly label the bag or container as "Hazardous Waste " and specify the contaminant ("Contaminated with 2-Chloro-6-methoxynicotinaldehyde").[12]
-
Keep this solid waste stream separate from liquid waste and other non-hazardous solid waste.
Final Disposal through a Licensed Vendor
All hazardous waste, including 2-Chloro-6-methoxynicotinaldehyde and associated contaminated materials, must be disposed of through a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] The primary method for the final disposal of halogenated organic compounds is high-temperature incineration.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a well-defined emergency response plan is crucial for mitigating risks.
Spill Cleanup Protocol
For a minor spill of 2-Chloro-6-methoxynicotinaldehyde (generally less than 500 ml) in a laboratory setting, follow these steps:[15]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Isolate: If the substance is volatile or creates dust, close off the area to prevent the spread of contaminants.[16][17]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE as outlined in Table 1.
-
Contain the Spill: Use a chemical spill kit with absorbent materials like vermiculite or sand to create a dike around the spill, preventing its spread.[17]
-
Absorb the Material: Working from the outside in, apply absorbent material over the spill.[15][17]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[17]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all the spill cleanup materials for disposal through a licensed vendor.
For large spills or spills that you are not equipped or trained to handle, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[15]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, report the incident to your supervisor and your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-6-methoxynicotinaldehyde.
Caption: Disposal workflow for 2-Chloro-6-methoxynicotinaldehyde waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methoxynicotinaldehyde
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-6-methoxynicotinaldehyde is foundational to discovery. This compound, a key building block in medicinal chemistry, demands a rigorous and informed approach to safety.[1][2] This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, ensuring that both scientific integrity and personal safety are held to the highest standard. The protocols herein are designed as a self-validating system, grounded in the inherent chemical risks of the material.
Hazard Assessment: Understanding the "Why"
2-Chloro-6-methoxynicotinaldehyde (CAS No. 95652-80-5) is a solid, off-white compound that presents multiple, well-defined hazards.[3][4] Understanding these risks is the critical first step in establishing a robust safety protocol, as every subsequent procedural choice is a direct response to these intrinsic properties.
GHS Hazard Classifications: Based on globally harmonized system (GHS) data, this compound is classified with the following hazards:
The causality is clear: the potential for irritation to skin, eyes, and the respiratory system, coupled with acute oral toxicity, dictates that a multi-layered defense using specific Personal Protective Equipment (PPE) is not merely recommended, but mandatory.
The Hierarchy of Controls: PPE as the Final, Essential Barrier
Before detailing specific PPE, it is crucial to place it within the established "Hierarchy of Controls." Prudent laboratory practice prioritizes engineering and administrative controls to minimize exposure risk. PPE is the final, critical barrier between you and the chemical agent.
-
Engineering Controls: The primary control is to handle 2-Chloro-6-methoxynicotinaldehyde within a certified chemical fume hood. This ensures that any dust or vapors are contained and exhausted away from your breathing zone.[9][10]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs), ensure you are properly trained, and never work alone. Always wash hands thoroughly after handling.[6][7][9]
-
Personal Protective Equipment (PPE): The specific equipment required to mitigate the risks identified above.
Core PPE Protocol for 2-Chloro-6-methoxynicotinaldehyde
The following table summarizes the essential PPE. Each component is discussed in detail below, explaining the rationale for its use.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles | Protects against dust particles and potential splashes causing serious eye irritation (H319). Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] |
| Hand | Chemically Resistant Gloves | Prevents skin contact and subsequent irritation (H315). Nitrile gloves are suitable for incidental contact. |
| Body | Laboratory Coat | Protects skin on the arms and body from accidental contact with dust or solutions.[5][7] |
| Respiratory | Not required under normal fume hood use | Required if handling outside of a fume hood, if dust is generated, or if irritation is experienced.[5][11] |
In-Depth Protocol Explanation:
-
Eye and Face Protection: Standard safety glasses are insufficient.[12] Because 2-Chloro-6-methoxynicotinaldehyde is a solid powder, there is a significant risk of airborne particles entering the eye area.[13] Chemical splash goggles that form a seal around the eyes are mandatory to prevent this and protect from the serious eye irritation hazard.[5][12]
-
Hand Protection: Given the H315 "Causes skin irritation" classification, direct skin contact must be avoided.[4][6][7] Nitrile gloves provide an effective barrier for incidental contact, such as weighing and solution preparation.[14] It is critical to adopt a proper glove removal technique to avoid contaminating your skin. Always inspect gloves for tears or punctures before use and remove and replace them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat, fully buttoned, is required to protect against contamination of personal clothing and skin.[5][7] This is a baseline requirement for handling any hazardous chemical.
Operational Plan: Safe Handling Workflow
This section provides a step-by-step procedural guide for the common task of weighing the compound for a reaction.
Objective: To safely weigh and transfer 2-Chloro-6-methoxynicotinaldehyde powder.
Prerequisites:
-
Work must be conducted in a certified chemical fume hood.
-
All required PPE must be donned correctly before starting.
-
An appropriate waste container must be prepared and labeled.[13]
Workflow Diagram:
Caption: Workflow for Safely Handling 2-Chloro-6-methoxynicotinaldehyde.
Step-by-Step Protocol:
-
Preparation: Before retrieving the chemical, don your lab coat, chemical splash goggles, and nitrile gloves. Verify that the fume hood is operating correctly.
-
Handling: Place a weigh boat on the analytical balance inside the fume hood and tare it. Carefully open the container of 2-Chloro-6-methoxynicotinaldehyde. Use a spatula to gently transfer the desired amount to the weigh boat, avoiding any actions that could generate dust.
-
Transfer: Once the desired mass is obtained, securely close the main chemical container. Carefully transfer the weighed solid into the designated reaction vessel.
-
Cleanup: Rinse the weigh boat with a small amount of the reaction solvent, transferring the rinse into the reaction vessel to ensure a complete transfer. Dispose of the used weigh boat and any contaminated wipes into the pre-labeled hazardous waste container.[5][13]
-
Post-Handling: Wipe down the balance and the work surface within the fume hood. Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.
-
Hygiene: Immediately wash your hands with soap and water.[7][9]
Emergency Response & Disposal Plan
Accidents, though preventable, require a clear and immediate response plan.
Emergency Response Logic:
Caption: Emergency Response Plan for Personal Exposure.
Disposal Plan: Chemical waste and contaminated materials must be handled as hazardous waste.
-
Solid Waste: All contaminated solids (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed container.
-
Chemical Waste: Unused 2-Chloro-6-methoxynicotinaldehyde and reaction waste must be disposed of according to institutional and local regulations. This typically involves collection by a licensed chemical waste disposal service.[5][9]
-
Prohibition: Do not discharge any waste containing this chemical into sewer systems or general trash.[5]
By integrating this expert-level understanding of the hazards with meticulous operational and emergency planning, you can handle 2-Chloro-6-methoxynicotinaldehyde with the confidence and safety that high-impact research demands.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
2-Chloro-6-methoxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet for Chalcone. MP Biomedicals. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-CHLORO-6-METHOXYNICOTINALDEHYDE | 95652-80-5 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. gustavus.edu [gustavus.edu]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
